Epoxykynin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H20BrF3N2O2 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C19H20BrF3N2O2/c20-12-7-8-16-14(9-12)15(18(27)19(21,22)23)10-25(16)11-17(26)24-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11H2,(H,24,26) |
Clave InChI |
LJWGWJLCHFYATI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of Epoxykynin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxykynin is a novel small molecule that has been identified as a potent modulator of the kynurenine (B1673888) pathway, a critical regulator of immune responses, particularly in the context of oncology. This technical guide delineates the mechanism of action of this compound, summarizing key experimental findings, quantitative data, and the underlying signaling pathways. This compound acts as a potent inhibitor of the soluble epoxide hydrolase (sEH), thereby revealing a previously unrecognized crosstalk between the arachidonic acid cascade and the kynurenine pathway. This interaction presents a novel therapeutic avenue for mitigating the immunosuppressive effects of elevated kynurenine levels in the tumor microenvironment.
Primary Molecular Target: Soluble Epoxide Hydrolase (sEH)
The primary molecular target of this compound is the soluble epoxide hydrolase (sEH), a bifunctional enzyme with an N-terminal phosphatase and a C-terminal hydrolase domain.[1] this compound specifically inhibits the C-terminal hydrolase activity of sEH (sEH-H), which is responsible for the conversion of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs).[1] Notably, the phosphatase activity of sEH is not affected by this compound.[1][2]
The identification of sEH as the direct target of this compound was accomplished through a sophisticated, unbiased approach. A phenotypic screen was initially employed to identify compounds that could modulate kynurenine (Kyn) levels in BxPC-3 pancreatic cancer cells stimulated with interferon-γ (IFN-γ).[1][3][4] Following the discovery of a hit compound, target identification was achieved using affinity-based chemical proteomics, which definitively pinpointed sEH as the binding partner.[1][3][5]
Mechanism of Kynurenine Pathway Modulation
This compound's influence on the kynurenine pathway is indirect, mediated through its inhibition of sEH. The core of its mechanism lies in the functional link between the sEH pathway, a branch of the arachidonic acid cascade, and the kynurenine pathway.[1] By inhibiting sEH, this compound leads to a significant reduction in the levels of kynurenine produced by cells expressing indoleamine 2,3-dioxygenase 1 (IDO1).[1]
Crucially, extensive investigation has demonstrated that this compound does not directly interact with the key components of the kynurenine pathway.[1][2] Specifically, it does not inhibit the enzymatic activity of IDO1, the rate-limiting enzyme that converts tryptophan to kynurenine.[2][3] Furthermore, this compound does not alter the expression of IDO1 at either the mRNA or protein level.[1][2] The uptake of tryptophan, the essential substrate for IDO1, is also unaffected by this compound.[1][2] This high degree of specificity underscores that the observed reduction in kynurenine is a direct consequence of sEH inhibition.
The proposed signaling pathway is as follows:
Quantitative Data
The potency of this compound has been quantified in various cell-based assays. The following table summarizes the key inhibitory concentrations (IC₅₀) observed.
| Cell Line | Assay Conditions | IC₅₀ Value (nM) | Reference |
| BxPC-3 | Kynurenine production assay with IFN-γ stimulation | 36 ± 15 | [3] |
| HeLa | Kynurenine production assay with IFN-γ stimulation | 13.0 ± 1.2 | [3] |
| HEK293T | Transiently expressing human IDO1, Kynurenine production | 29.0 ± 8.4 | [1] |
| HCT116 (wt) | Transiently expressing human IDO1, Kynurenine production | 20.7 ± 11.5 | [2] |
| HCT116 (MTAP-/-) | Transiently expressing human IDO1, Kynurenine production | 20.5 ± 15.9 | [2] |
Experimental Protocols
The elucidation of this compound's mechanism of action was dependent on a series of well-defined experimental protocols.
Cell-Based Kynurenine Production Assay
This assay was fundamental to the discovery of this compound and the quantification of its activity.
-
Cell Seeding: Cancer cell lines (e.g., BxPC-3, HeLa) were seeded in 96-well plates.
-
Stimulation: To induce IDO1 expression, cells were treated with interferon-γ (IFN-γ).
-
Compound Treatment: Cells were then treated with varying concentrations of this compound or a DMSO control.
-
Incubation: The cells were incubated for a defined period (e.g., 24-48 hours) to allow for tryptophan conversion to kynurenine.
-
Kynurenine Detection: The supernatant was collected, and the kynurenine concentration was measured using a colorimetric method with p-dimethylaminobenzaldehyde (p-DMAB).
-
Data Analysis: IC₅₀ values were calculated from the dose-response curves.
Target Identification via Affinity-Based Chemical Proteomics
This technique was employed to identify the direct molecular target of this compound.
-
Probe Synthesis: An affinity probe was synthesized by chemically modifying this compound to include a linker and a reactive group for immobilization.
-
Cell Lysate Preparation: Cell lysates were prepared from a relevant cell line.
-
Affinity Pulldown: The affinity probe was incubated with the cell lysate to allow for binding to its target protein(s). The probe-protein complexes were then captured on a resin.
-
Washing: Non-specifically bound proteins were removed through a series of washing steps.
-
Elution: The specifically bound proteins were eluted from the resin.
-
Protein Identification: The eluted proteins were identified using mass spectrometry.
-
Validation: The identified target (sEH) was then validated through direct binding assays and functional studies.
sEH Hydrolase Activity Assay
To confirm that this compound directly inhibits the enzymatic activity of sEH, a specific hydrolase activity assay was performed.
-
Enzyme Source: Purified recombinant sEH was used.
-
Substrate: A fluorogenic substrate for sEH-H was employed.
-
Inhibition: The enzyme was pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction was initiated by the addition of the substrate.
-
Detection: The conversion of the substrate to its fluorescent product was monitored over time using a plate reader.
-
Data Analysis: The rate of the reaction was calculated, and the IC₅₀ value for sEH inhibition was determined.
Conclusion
This compound represents a significant advancement in the modulation of the kynurenine pathway. Its mechanism of action, centered on the specific inhibition of the hydrolase activity of soluble epoxide hydrolase, has unveiled a critical link between the arachidonic acid and kynurenine metabolic pathways. This indirect approach to reducing kynurenine levels, without directly targeting IDO1, offers a promising alternative strategy for the development of novel immunooncology therapeutics. The detailed understanding of its molecular mechanism, supported by robust quantitative and experimental data, provides a solid foundation for further preclinical and clinical investigation.
References
Introduction: The Role of Soluble Epoxide Hydrolase in Lipid Signaling
An In-depth Technical Guide to Epoxykinin as a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of epoxykinin, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). It covers the underlying biological pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of sEH inhibitors.
The arachidonic acid (AA) cascade is a major metabolic pathway that produces a variety of bioactive lipid mediators. One key branch of this cascade is mediated by cytochrome P450 (CYP) epoxygenases, which convert AA into epoxyeicosatrienoic acids (EETs).[1][2][3] EETs are potent signaling molecules involved in a wide range of physiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[1][4][5]
The biological activity of EETs is tightly regulated and terminated by their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs).[1][2][5] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EPHX2).[2][6][7] The sEH enzyme is a bifunctional protein with a C-terminal hydrolase domain responsible for EET degradation and an N-terminal phosphatase domain with a less understood role.[6][8]
Given the beneficial effects of EETs, inhibiting sEH has emerged as a promising therapeutic strategy for various diseases, including hypertension, inflammation, pain, and cardiovascular disorders.[9][10][11][12] By blocking the degradation of EETs, sEH inhibitors (sEHIs) effectively increase the endogenous levels of these protective lipid mediators.[11]
Epoxykinin: A Potent and Selective sEH Inhibitor
Epoxykinin is a novel, potent inhibitor of the hydrolase activity of soluble epoxide hydrolase.[13] It was discovered through a disease-relevant phenotypic screen that monitored the modulation of kynurenine (B1673888) (Kyn) levels in cancer cells.[13] This discovery unexpectedly revealed a crosstalk between sEH and the kynurenine pathway, a critical route in immune suppression, particularly in the tumor microenvironment.[13]
Epoxykinin is an amide-based inhibitor and demonstrates high potency and selectivity for the C-terminal hydrolase domain of sEH, with no significant inhibition of the N-terminal phosphatase domain.[13]
Quantitative Analysis of sEH Inhibition
The inhibitory potency of epoxykinin and other common sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Assay System |
| Epoxykinin | Human sEH (hydrolase domain) | 6.7 ± 3.2 | Purified recombinant enzyme |
| AR9281 | Human sEH (hydrolase domain) | - | - |
| TPPU | Human sEH | 3.1 | Recombinant enzyme |
| AUDA | Human sEH | - | - |
| t-AUCB | Human sEH | - | - |
Data for Epoxykinin sourced from[13]. Data for other inhibitors is provided for context from various studies[13][14][15]. Note: IC50 values can vary between different assay conditions and enzyme sources.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism and study of epoxykinin.
EET Synthesis, Degradation, and sEH Inhibition
This pathway illustrates the formation of EETs from arachidonic acid and their subsequent degradation by sEH, which is blocked by epoxykinin.
Caption: EETs synthesis, degradation, and the inhibitory action of Epoxykinin.
Epoxykinin's Impact on the Kynurenine Pathway
The discovery of epoxykinin unveiled a novel link between sEH activity and the kynurenine pathway, a key regulator of immune tolerance.
Caption: Epoxykinin inhibits sEH, leading to reduced kynurenine levels.
Experimental Workflow for sEH Inhibitor Screening
This diagram outlines a typical workflow for screening and validating potential sEH inhibitors like epoxykinin.
Caption: Workflow for the discovery and validation of sEH inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings in drug discovery.
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of compounds on sEH.[16][17][18]
Principle: The assay is based on the hydrolysis of a non-fluorescent epoxide substrate by sEH to produce a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
Non-fluorescent sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)
-
Test compound (e.g., Epoxykinin) dissolved in DMSO
-
96-well or 384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these stock solutions into the sEH Assay Buffer to achieve the final desired concentrations.
-
Enzyme Incubation: In the microtiter plate, add the sEH enzyme to the assay buffer.
-
Inhibitor Pre-incubation: Add the diluted test compound solutions to the wells containing the enzyme. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor). Incubate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[16][18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm or 362/460 nm, depending on the substrate).[17][18]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Cellular Kynurenine (Kyn) Reduction Assay
This protocol is based on the phenotypic assay used to discover epoxykinin.[13]
Principle: Interferon-gamma (IFN-γ) stimulates the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in certain cell lines, leading to the conversion of tryptophan to kynurenine. This assay measures the ability of a test compound to reduce cellular kynurenine levels.
Materials:
-
BxPC-3 pancreatic cancer cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
L-Tryptophan (Trp)
-
Test compound (e.g., Epoxykinin)
-
Trichloroacetic acid (TCA)
-
Kynurenine detection reagent or LC-MS/MS for quantification
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed BxPC-3 cells into multi-well plates and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with the test compound, IFN-γ (e.g., 50 ng/mL), and a supplementary concentration of L-Tryptophan (e.g., 380 µM). Incubate for 48 hours.
-
Kynurenine Extraction: Stop the reaction and lyse the cells by adding TCA to a final concentration of 7% (v/v). Incubate for 10-30 minutes.[13]
-
Sample Preparation: Centrifuge the plates to pellet the cell debris.
-
Kynurenine Detection: Transfer the supernatant to a new plate for analysis. Kynurenine levels can be detected using a specific fluorescent sensor or quantified accurately using LC-MS/MS.
-
Data Analysis: Normalize the kynurenine levels to a control (e.g., cells treated with IFN-γ and Trp but no compound). Calculate the percent reduction in kynurenine for each compound concentration to determine potency.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm that a compound directly binds to its target protein (sEH) within a cellular context.[13]
Principle: The binding of a ligand (inhibitor) to a target protein generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures.
Materials:
-
Jurkat cells (or other cells with high sEH expression)
-
Cell lysis buffer
-
Test compound (e.g., Epoxykinin)
-
PCR tubes and a thermal cycler
-
Western blotting or ELISA reagents for sEH detection
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Detection: Collect the supernatants and analyze the amount of soluble sEH remaining at each temperature using Western blotting or another protein quantification method like ELISA.
-
Data Analysis: Plot the amount of soluble sEH as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion and Future Directions
Epoxykinin stands out as a potent and selective inhibitor of soluble epoxide hydrolase, discovered through an innovative phenotypic screening approach. Its identification has not only provided a new chemical scaffold for sEH inhibition but has also uncovered a previously unknown functional link between the sEH enzyme and the kynurenine pathway, a finding with significant implications for immuno-oncology.[13]
The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for researchers in academia and industry to further investigate epoxykinin and develop other novel sEH inhibitors. Future research should focus on:
-
Elucidating the precise molecular mechanism connecting sEH to kynurenine metabolism.
-
Evaluating the in vivo efficacy of epoxykinin in preclinical models of cancer, inflammation, and cardiovascular disease.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of epoxykinin-related compounds for potential clinical development.
The continued exploration of sEH inhibitors like epoxykinin holds great promise for the development of new therapeutics targeting a range of human diseases.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyeicosatrienoic acids are part of the VEGF-activated signaling cascade leading to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 7. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
- 9. Soluble epoxide hydrolase: gene structure, expression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase inhibition modulates vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Epoxykynin: A Novel Modulator of the Kynurenine Pathway Through Soluble Epoxide Hydrolase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Epoxykynin, a potent small molecule that modulates the kynurenine (B1673888) pathway via a novel mechanism. Discovered through phenotypic screening, this compound has been identified as a powerful inhibitor of soluble epoxide hydrolase (sEH), revealing a previously unrecognized crosstalk between the arachidonic acid cascade and tryptophan metabolism. This document details the mechanism of action, quantitative data, experimental protocols, and the signaling pathways involved, offering valuable insights for professionals in immunology, oncology, and drug development.
Executive Summary
The kynurenine pathway (KP) is a critical metabolic route for tryptophan degradation, playing a significant role in immune regulation. Elevated levels of kynurenine (Kyn), produced by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), are associated with immune suppression, particularly within the tumor microenvironment.[1][2] Consequently, the KP and IDO1 are prime targets in immuno-oncology.[1] However, direct inhibition of IDO1 has shown limited clinical success, necessitating alternative strategies to reduce kynurenine levels.[2][3]
This compound emerges as a promising alternative. It was identified in a cellular assay designed to monitor kynurenine levels in BxPC-3 pancreatic cancer cells stimulated with interferon-γ (IFN-γ).[1][4] Unlike conventional IDO1 inhibitors, this compound reduces cellular kynurenine levels without directly inhibiting IDO1 activity or its expression.[3][5] Instead, its mechanism of action is the potent and specific inhibition of the C-terminal hydrolase domain of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade.[3][5] This discovery highlights a functional link between sEH and the kynurenine pathway, opening new avenues for therapeutic intervention in diseases associated with elevated kynurenine production, such as cancer.[3][6]
Mechanism of Action: A Novel Crosstalk
This compound's primary molecular target is the soluble epoxide hydrolase (sEH), a bifunctional enzyme with an N-terminal phosphatase domain and a C-terminal hydrolase domain (sEH-H).[3][5] this compound selectively inhibits the sEH-H activity.[3][4] The inhibition of sEH-H leads to a downstream reduction in cellular kynurenine levels in cells expressing IDO1.[5] This modulation occurs without altering IDO1 mRNA or protein levels and without affecting the uptake of tryptophan, the substrate for IDO1.[3][5]
The precise molecular steps connecting sEH inhibition to reduced kynurenine production are still under investigation, but the evidence points to a clear functional crosstalk between the two pathways.[3][4] Depletion of sEH in cells using siRNA phenocopies the effect of this compound treatment, confirming that the reduction in kynurenine is mediated through sEH.[3]
Caption: this compound inhibits sEH, which modulates the IDO1-mediated production of Kynurenine.
Quantitative Data
This compound and its precursor derivatives were evaluated for their ability to reduce kynurenine production in IFN-γ stimulated cancer cell lines and for their inhibitory activity against purified sEH. The data demonstrates potent, nanomolar activity.
Table 1: Inhibition of Kynurenine Production
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| This compound (1l) | BxPC-3 | 36 ± 15 | [4] |
| This compound (1l) | HeLa | 13.0 ± 1.2 | [5] |
| This compound (1l) | HEK293T (IDO1-expressing) | 29.0 ± 8.4 | [3] |
| Hit Compound (1a) | BxPC-3 | 90 ± 26 | [4] |
Table 2: Soluble Epoxide Hydrolase (sEH) Inhibition
| Compound | Assay Target | IC₅₀ (nM) | Reference |
| This compound | sEH-H (hydrolase domain) | < 2 nM (approx.) | [3] |
| This compound | sEH-P (phosphatase domain) | No inhibition observed | [3] |
Experimental Protocols
The discovery and characterization of this compound involved a series of robust cell-based and biochemical assays. Detailed methodologies are provided below.
Cell-Based Kynurenine Production Assay
This assay quantifies the production of kynurenine in cell culture supernatants, serving as a primary screen for pathway modulators.
Objective: To measure the inhibitory effect of compounds on IFN-γ induced kynurenine production.
Materials:
-
BxPC-3 or HeLa cells
-
DMEM/RPMI-1640 medium with 10% FBS
-
Recombinant human IFN-γ
-
L-Tryptophan (Trp)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells (e.g., 20,000 cells/well for BxPC-3) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add test compounds (like this compound) at desired concentrations.
-
Stimulation: Add IFN-γ (e.g., 50 ng/mL) and L-Tryptophan to induce IDO1 expression and provide substrate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 100 µL of supernatant from each well.
-
Kynurenine Detection:
-
Add 50 µL of p-DMAB reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis: Calculate the concentration of kynurenine based on a standard curve and determine IC₅₀ values for the test compounds.
Target Identification via Affinity-Based Chemical Proteomics
This protocol was used to identify the direct binding target of the N-substituted indole (B1671886) scaffold of this compound.
Objective: To isolate and identify the cellular protein target of this compound.
Materials:
-
HeLa cell lysate
-
Affinity probes (biotinylated derivatives of the active compound) and control probes.
-
Streptavidin-coated magnetic beads
-
Wash and elution buffers
-
Mass spectrometer
Procedure:
-
Probe Design: Synthesize an affinity probe by attaching a linker and a biotin (B1667282) tag to the this compound scaffold, along with an inactive control probe.[3][5]
-
Lysate Incubation: Incubate the cell lysate with the affinity probe or the control probe to allow binding.
-
Protein Pulldown: Add streptavidin beads to the lysate to capture the probe-protein complexes.
-
Washing: Perform a series of washes to remove non-specific protein binders.
-
Elution: Elute the captured proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify proteins specifically enriched by the active probe compared to the control. sEH was identified as the top hit.[3]
Caption: Workflow for the discovery and target validation of this compound.
sEH Hydrolase Activity Assay
This biochemical assay confirms the direct inhibitory effect of this compound on sEH enzymatic activity.
Objective: To measure the IC₅₀ of this compound against the hydrolase domain of purified sEH.
Materials:
-
Purified recombinant human sEH
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Assay buffer
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Add purified sEH enzyme to the wells of a 384-well plate containing assay buffer.
-
Compound Addition: Add this compound at various concentrations and incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the fluorogenic substrate PHOME to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.[3]
Conclusion and Future Directions
This compound represents a significant breakthrough in the modulation of the kynurenine pathway. By inhibiting soluble epoxide hydrolase, it indirectly reduces kynurenine levels, offering a novel therapeutic strategy that circumvents the challenges associated with direct IDO1 inhibition. The discovery of the crosstalk between the sEH and kynurenine pathways opens up new research avenues.[2][3]
Future work should focus on:
-
Elucidating the precise molecular mechanism linking sEH inhibition to the regulation of the kynurenine pathway.
-
Evaluating the in vivo efficacy of this compound in preclinical models of cancer and other inflammatory diseases.
-
Exploring the broader therapeutic potential of sEH inhibitors for modulating immune responses in various pathological contexts.
This guide provides the foundational knowledge on this compound, empowering researchers to explore this novel axis of immunometabolism and accelerate the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Chemical structure and properties of Epoxykynin.
An In-depth Technical Guide to Epoxykynin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a recently identified potent modulator of the kynurenine (B1673888) pathway.
Chemical Structure and Properties
This compound is a small molecule identified as a potent inhibitor of soluble epoxide hydrolase (sEH). Its chemical structure and key properties are summarized below.
Chemical Identity:
-
IUPAC Name: 2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-cycloheptylacetamide[1]
-
Molecular Formula: C₁₉H₂₀BrF₃N₂O₂[1]
-
SMILES: C1CCCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F[1]
-
InChI Key: LJWGWJLCHFYATI-UHFFFAOYSA-N[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 445.3 g/mol | PubChem[1] |
| XLogP3 | 5.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 444.06602 Da | PubChem[1] |
| Topological Polar Surface Area | 51.1 Ų | PubChem[1] |
Biological Activity and Mechanism of Action
This compound was discovered through a phenotypic screen for modulators of cellular kynurenine production.[2][3][4][5] It is a potent inhibitor of the C-terminal hydrolase activity of soluble epoxide hydrolase (sEH-H), an enzyme involved in the metabolism of epoxyeicosatrienoic acids.[2][4][6] Notably, this compound does not inhibit the N-terminal phosphatase activity of sEH.[3][6]
The primary biological effect of this compound is the reduction of cellular kynurenine levels.[2][4] This effect is not due to direct inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), the enzyme that catalyzes the conversion of tryptophan to kynurenine, nor does it affect IDO1 expression or the uptake of the IDO1 substrate, tryptophan.[4][6] Instead, the inhibition of sEH by this compound reveals a previously unknown cross-talk between the arachidonic acid cascade and the kynurenine pathway.[2][4][5] By inhibiting sEH, this compound modulates the kynurenine pathway, leading to reduced kynurenine levels.[4][6]
Quantitative Biological Data:
| Assay | Cell Line | IC₅₀ Value |
| Kynurenine Production Inhibition | IFN-γ-stimulated BxPC-3 | 36 ± 15 nM[3][6] |
| Kynurenine Production Inhibition | IFN-γ-stimulated HeLa | 13.0 ± 1.2 nM[4][6] |
| Kynurenine Reduction | HEK293T (transiently expressing IDO1) | 29.0 ± 8.4 nM[4] |
Signaling Pathway and Experimental Workflow
The discovery and characterization of this compound involved a multi-step process, from phenotypic screening to target identification and validation. The signaling pathway highlights the novel cross-talk between the sEH and kynurenine pathways.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the discovery and characterization of this compound.
4.1. Cell-based Kynurenine Assay (Phenotypic Screen)
-
Objective: To identify small molecules that modulate cellular kynurenine levels.
-
Cell Line: Human pancreatic cancer cell line BxPC-3.
-
Methodology:
-
BxPC-3 cells were seeded in multi-well plates.
-
Cells were stimulated with interferon-γ (IFN-γ) to induce the expression of IDO1.
-
A library of 157,332 compounds was screened by adding individual compounds to the wells.
-
After incubation, the supernatant was collected.
-
Kynurenine levels in the supernatant were quantified using a colorimetric method with p-dimethylaminobenzaldehyde (p-DMAB).
-
Hits were identified as compounds that significantly reduced kynurenine levels.[2][3][4]
-
4.2. Target Identification using Affinity-Based Chemical Proteomics
-
Objective: To identify the direct molecular target of this compound.
-
Methodology:
-
Probe Synthesis: Affinity probes were synthesized by attaching a linker with an alkyne group to this compound (active probe) and an inactive analogue (control probe).[6]
-
Cell Lysate Pulldown: The affinity probes were incubated with cell lysates to allow binding to their protein targets.
-
The probe-protein complexes were captured, typically using streptavidin beads that bind to a biotin (B1667282) tag on the probe.
-
Protein Identification: The captured proteins were eluted, separated by gel electrophoresis, and identified using mass spectrometry.
-
Target Validation: Soluble epoxide hydrolase (sEH) was identified as a protein that specifically bound to the active this compound probe but not the inactive control probe.[6]
-
4.3. In vitro sEH Inhibition Assay
-
Objective: To confirm that this compound directly inhibits the enzymatic activity of sEH.
-
Methodology:
-
Recombinant human sEH was used.
-
The hydrolase activity of sEH was measured using a fluorogenic substrate.
-
This compound was incubated with sEH at various concentrations.
-
The rate of substrate hydrolysis was measured, and the IC₅₀ value for inhibition was determined.
-
4.4. In vitro IDO1 Activity Assay
-
Objective: To determine if this compound directly inhibits IDO1.
-
Methodology:
-
Purified recombinant human IDO1 was used.
-
This compound was incubated with IDO1.
-
The substrate, L-tryptophan, was added to initiate the enzymatic reaction.
-
After incubation, the production of kynurenine was measured.
-
The results showed that this compound did not inhibit the enzymatic activity of IDO1 in vitro.[4][6]
-
4.5. Tryptophan Uptake Assay
-
Objective: To investigate if this compound affects the cellular uptake of tryptophan.
-
Methodology:
-
BxPC-3 cells were starved of tryptophan.
-
Cells were treated with this compound, a known inhibitor of tryptophan transport (e.g., 1-methyl-tryptophan), or a vehicle control.
-
Radiolabeled or fluorescently tagged tryptophan was added to the cells.
-
After a short incubation, the cells were washed, and the amount of intracellular tryptophan was quantified.
-
The results indicated that this compound did not alter the uptake of tryptophan.[4][6]
-
References
- 1. This compound | C19H20BrF3N2O2 | CID 46500462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
The Biological Significance of sEH Inhibition by Epoxykinins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering "Epoxykinin" and Its Therapeutic Potential
The term "Epoxykinin" represents a functional pharmacological concept rather than a distinct molecular entity. It describes the synergistic interplay between the Kinin-Kallikrein system and the Cytochrome P450 (CYP) epoxygenase pathway. Specifically, it refers to the Epoxyeicosatrienoic acids (EETs) , a class of signaling lipids, whose synthesis is significantly stimulated by kinins , such as bradykinin.
This guide explores the biological significance of inhibiting soluble epoxide hydrolase (sEH), the primary enzyme responsible for the degradation of EETs. By inhibiting sEH, the localized and transient beneficial effects of kinin-stimulated EETs can be amplified and prolonged, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This document provides an in-depth overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the field.
The Kinin-EET-sEH Axis: A Core Signaling Pathway
The biological effects of Epoxykinins are governed by a multi-step signaling cascade. This pathway begins with the activation of kinin receptors and culminates in the downstream actions of stabilized EETs following sEH inhibition.
Kinin-Mediated Synthesis of EETs
Bradykinin (BK), a potent inflammatory peptide, mediates its effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR).[1][2] Activation of the B2 receptor, which is constitutively expressed in various tissues, initiates a signaling cascade that leads to the release of arachidonic acid (AA) from the cell membrane.[1][3][4] This process is primarily mediated by the Gαq subunit, which activates Phospholipase C (PLC), leading to the mobilization of intracellular calcium.[2][5] The released AA serves as a substrate for CYP epoxygenase enzymes (e.g., CYP2C and CYP2J families), which convert it into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[6]
dot
Caption: Kinin-stimulated synthesis of Epoxyeicosatrienoic Acids (EETs).
sEH-Mediated Degradation and the Impact of Inhibition
EETs are potent but short-lived signaling molecules. Their biological activity is rapidly terminated through hydrolysis by soluble epoxide hydrolase (sEH) into less active or inactive dihydroxyeicosatrienoic acids (DHETs).[7][8] Pharmacological inhibition of sEH is therefore a key strategy to enhance and prolong the signaling actions of EETs. By blocking this degradation pathway, sEH inhibitors (sEHIs) effectively increase the bioavailability of endogenous EETs, thereby amplifying their beneficial effects.[9]
dot
Caption: Mechanism of sEH action and the effect of its inhibition.
Biological Significance of sEH Inhibition
Stabilizing EET levels through sEH inhibition has profound physiological consequences, primarily impacting the cardiovascular and inflammatory systems.
Cardiovascular and Renal Protection
Inhibition of sEH has been shown to lower blood pressure in various animal models of hypertension, including angiotensin II-induced and salt-sensitive hypertension.[10][11] This antihypertensive effect is attributed to the vasodilatory properties of EETs, which act by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[12] Furthermore, sEH inhibition provides significant renal protection by reducing inflammation, fibrosis, and albuminuria, thereby slowing the progression of kidney disease associated with hypertension.[11][13]
Anti-Inflammatory Effects
The anti-inflammatory actions of stabilized EETs are a cornerstone of their therapeutic potential. EETs exert these effects through multiple mechanisms, most notably by activating the peroxisome proliferator-activated receptor gamma (PPARγ).[14][15] Activation of PPARγ leads to the downstream inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] This inhibition suppresses the expression of key inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules, thereby dampening the inflammatory response.[16][18] This mechanism is crucial in pathologies such as atherosclerosis, inflammatory pain, and neuroinflammation.[13][19][20]
dot
Caption: Anti-inflammatory signaling cascade of EETs via PPARγ and NF-κB.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, illustrating the potency of sEH inhibitors and their physiological effects.
Table 1: Inhibitory Potency (IC₅₀) of Selected sEH Inhibitors
| Inhibitor Compound | Enzyme Source | Assay Method | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Diflapolin | Human Recombinant | Fluorescence | 20 | [21] |
| AUDA | Human Recombinant | Fluorescence | 69 | [21] |
| t-AUCB | Mouse | N/A | ~1 | [22] |
| Compound 5a | Human | N/A | 0.7 ± 0.1 | [23] |
| TCC | Human | N/A | 24 ± 5 | [24] |
| Various Urea Derivatives | Human | LC-MS | 2 - 1300 | [24] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Effects of sEH Inhibition on Blood Pressure
| Animal Model | sEH Inhibitor | Dose / Administration | Blood Pressure Reduction | Reference |
|---|---|---|---|---|
| Angiotensin II Hypertensive Rats | NCND | 3 mg/day (IP) for 4 days | ~30 mmHg (Systolic) | [10] |
| Angiotensin II Hypertensive Rats | NCND | N/A | From 170±3 to 149±10 mmHg | [10] |
| Angiotensin Salt-Sensitive Hypertensive Rats | AUDA | Oral, 14 days | From 161±4 to 140±5 mmHg | [11] |
| Angiotensin Salt-Sensitive Hypertensive Rats (High Salt) | AUDA | Oral, 14 days | From 172±5 to 151±6 mmHg |[11] |
Table 3: Effect of sEH Inhibition on EET/DHET Ratios
| Animal Model | sEH Inhibitor | Effect on EET/DHET Ratio | Reference |
|---|---|---|---|
| LPS-Treated Mice | AUDA | 6.3-fold increase in 11,12-EET/DHET ratio | [7] |
| LPS-Treated Mice | AUDA-PEG | 9.8-fold increase in 11,12-EET/DHET ratio | [7] |
| LPS-Treated Mice | AEPU | 2.5-fold increase in 11,12-EET/DHET ratio | [7] |
LPS (Lipopolysaccharide) is used to induce a systemic inflammatory response.
Detailed Experimental Protocols
This section provides standardized protocols for key assays used in the study of sEH inhibition and Epoxykinin biology.
Protocol: In Vitro Fluorometric sEH Inhibitor Screening Assay
This assay quantifies the activity of sEH by measuring the hydrolysis of a non-fluorescent substrate into a highly fluorescent product.
Materials:
-
Recombinant human or murine sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., PHOME or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) dissolved in DMSO
-
Test inhibitor compounds and a known sEH inhibitor (e.g., AUDA, NCND) as a positive control
-
Black 96-well microtiter plate
-
Fluorescence plate reader (Excitation ~330-362 nm, Emission ~460-465 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep the enzyme on ice.
-
Prepare serial dilutions of the test inhibitor and positive control in sEH Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Dilute the sEH enzyme to the desired working concentration (e.g., 0.5-1.0 nM final concentration) in cold sEH Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration (e.g., 5-10 µM final concentration) in sEH Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of sEH Assay Buffer to all wells.
-
Add 10 µL of the diluted test inhibitor, positive control, or vehicle (for enzyme control wells) to the appropriate wells.
-
Add 20 µL of the diluted sEH enzyme solution to all wells except the "background control" wells. Add 20 µL of assay buffer to the background wells.
-
Mix gently and pre-incubate the plate at 30°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in the reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for 15-30 minutes at 30°C. Alternatively, an endpoint reading can be taken after a fixed incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.[25][26][27]
-
dot
Caption: Experimental workflow for a fluorometric sEH inhibition assay.
Protocol: Quantification of EETs and DHETs in Biological Samples via LC-MS/MS
This protocol outlines the extraction and analysis of EETs and DHETs from plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Deuterated internal standards (e.g., d11-14,15-EET, d8-14,15-DHET)
-
Organic solvents (acetonitrile, methanol (B129727), ethyl acetate)
-
Solid-Phase Extraction (SPE) C18 columns
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Extraction:
-
Thaw biological samples on ice.
-
Spike the sample with a known amount of the deuterated internal standards.
-
For plasma, perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724). For tissue, homogenize directly in acetonitrile to prevent ex vivo EET degradation.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE column with methanol followed by water.
-
Load the supernatant onto the column.
-
Wash the column with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the analytes (EETs and DHETs) with a high-percentage organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on a C18 analytical column using a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Detect the analytes using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). Monitor specific parent-to-product ion transitions for each EET and DHET regioisomer and their corresponding internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each analyte by comparing its ratio to a standard curve generated from known concentrations of standards.
-
dotdot graph TD subgraph "Sample Preparation" A[Collect Biological Sample] --> B[Spike with Internal Standards]; B --> C[Protein Precipitation / Homogenization]; C --> D[Centrifuge & Collect Supernatant]; end
References
- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 2. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-2 receptor-mediated release of 3H-arachidonic acid and formation of prostaglandin E2 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin stimulates arachidonic acid release through the sequential actions of an sn-1 diacylglycerol lipase and a monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through a G Protein-coupled receptor and its corresponding G protein follows a stoichiometrically limited model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin-induced, endothelium-dependent responses in porcine coronary arteries: involvement of potassium channel activation and epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. assaygenie.com [assaygenie.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Epoxyeicosanoids in Immuno-Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is a complex and dynamic ecosystem characterized by chronic inflammation, which can paradoxically fuel tumor progression and resistance to therapy. A key axis in regulating this inflammation involves cytochrome P450 (CYP)-derived lipid mediators known as epoxyeicosanoids, which include epoxyeicosatrienoic acids (EETs). These signaling molecules are emerging as critical players in cancer biology, with a dual role in both promoting and potentially suppressing tumorigenesis. This technical guide explores the burgeoning field of targeting epoxyeicosanoid pathways, particularly through the inhibition of soluble epoxide hydrolase (sEH), as a novel strategy to enhance anti-tumor immunity and improve the efficacy of cancer immunotherapies.
Epoxyeicosanoids are metabolized from polyunsaturated fatty acids by CYP epoxygenases. Their biological activity is terminated by soluble epoxide hydrolase (sEH), which converts them into less active dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs have demonstrated a range of effects, including the regulation of inflammation and vascular tone.[3] Notably, the inhibition of sEH, which elevates endogenous EET levels, is being investigated as a therapeutic approach in various diseases, including cancer.[1]
Mechanism of Action in the Tumor Microenvironment
The therapeutic potential of modulating epoxyeicosanoid signaling in immuno-oncology stems from the ability to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. Immune checkpoint inhibitors (ICIs), a cornerstone of modern cancer therapy, can induce robust inflammation within the tumor, which may inadvertently lead to therapy resistance.[4] Interestingly, studies have shown that treatment with ICIs can induce the expression of sEH in murine cancer models.[4] By inhibiting sEH, the levels of anti-inflammatory and pro-resolving epoxy fatty acids (EpFAs) are increased, which can counteract the pro-tumorigenic inflammation associated with ICI therapy.[4]
The inhibition of sEH has been shown to enhance the anti-tumor potency of immune checkpoint blockade in various preclinical cancer models.[4] This is achieved, in part, by increasing the infiltration of cytotoxic CD8+ T cells into the tumor. Furthermore, sEH inhibition can counter-regulate the pro-inflammatory and pro-tumorigenic cytokine storm that can be induced by ICI treatment.[4]
Preclinical Data on sEH Inhibitors in Immuno-Oncology
Numerous preclinical studies have demonstrated the potential of sEH inhibitors as adjuvants to cancer immunotherapy. The following tables summarize key quantitative data from these studies.
| Compound | Cancer Model | Treatment | Metric | Result | Reference |
| EC5026 | MB49 Bladder Cancer | EC5026 + anti-PD1 | Tumor Growth | Significant inhibition compared to control and monotherapies | [4] |
| EC5026 | B16F10 Melanoma | EC5026 + anti-CTLA4 | Tumor Growth | Significant inhibition compared to control and monotherapies | [4] |
| t-AUCB | PK03 Pancreatic Carcinoma in fat-1 mice | t-AUCB | Tumor Weight | 0.28±0.04 g (t-AUCB) vs. 0.58±0.06 g (control) | [5] |
| t-AUCB | PK03 Pancreatic Carcinoma in fat-1 mice | t-AUCB | Tumor Size | 187.0±17.5 mm³ (t-AUCB) vs. 519.3±60.6 mm³ (control) | [5] |
| Sorafenib (with sEH inhibitory activity) | Renal Cell Carcinoma Xenograft | Sorafenib | Tumor Growth Inhibition | Significant TGI at doses as low as 15 mg/kg daily | [6] |
| Compound 10 (CXCR1/2 and sEH inhibitor) | Renal Cell Carcinoma Xenograft | Compound 10 (100 mg/kg) | Tumor Growth Inhibition | 87% inhibition after 28 days | [7] |
| sEH Inhibitor | Cancer Model | Metric | Result | Reference |
| EC5026 | MB49 Bladder Cancer | Infiltrating T lymphocytes (CD45+/CD3+) | Significantly increased percentage compared to control | [4] |
| EC5026 | MB49 Bladder Cancer | Cytotoxic CD8+ T cells (CD45+CD3+CD8+perforin+) | Significantly increased percentage compared to control | [4] |
| t-AUCB | Lewis Lung Carcinoma | Tumor Volume and Metastasis | Combination with Celecoxib significantly reduced tumor volume and metastasis | [8] |
Signaling Pathways
The signaling pathways initiated by epoxyeicosanoids are complex and can involve both receptor-dependent and -independent mechanisms. In the context of cancer, EETs have been shown to activate pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR and PI3K/AKT/MAPK signaling pathways.[3] The following diagram illustrates a simplified overview of the epoxyeicosanoid synthesis and signaling pathway.
Caption: Epoxyeicosanoid synthesis from arachidonic acid and subsequent signaling.
Experimental Protocols
In Vivo Tumor Growth and Immune Cell Analysis
A representative experimental workflow for evaluating the efficacy of an sEH inhibitor in combination with immunotherapy in a murine cancer model is outlined below.
Caption: Workflow for preclinical evaluation of sEH inhibitors in immuno-oncology.
Detailed Methodologies:
-
Murine Tumor Models:
-
Tumor cells (e.g., B16F10 melanoma, MB49 bladder carcinoma) are cultured under standard conditions.
-
C57BL/6 mice are subcutaneously inoculated with a specific number of tumor cells (e.g., 1 x 10^6 cells) in the flank.
-
Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³) before the initiation of treatment.
-
Mice are randomized into treatment groups: vehicle control, sEH inhibitor alone, immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) alone, and the combination of the sEH inhibitor and ICI.
-
The sEH inhibitor is typically administered daily via oral gavage, while the ICI is administered intraperitoneally every few days.
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, tumors and spleens are harvested for further analysis.
-
-
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs):
-
Harvested tumors are mechanically dissociated and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Red blood cells are lysed using a suitable buffer.
-
The single-cell suspension is stained with a panel of fluorescently-conjugated antibodies to identify different immune cell populations. A typical panel for T cells might include antibodies against CD45, CD3, CD4, CD8, and markers of activation and exhaustion (e.g., PD-1, TIM-3).
-
Fluorescence-minus-one (FMO) controls are used to set appropriate gates for analysis.
-
Data is acquired on a flow cytometer and analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell subsets within the tumor.
-
-
Measurement of Epoxy Fatty Acids by LC-MS/MS:
-
Tumor tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Lipids are extracted from the homogenized tissue using a suitable solvent system (e.g., Folch method).
-
The extracted lipids are then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to separate and quantify the different epoxy fatty acid regioisomers and their corresponding diols.
-
Stable isotope-labeled internal standards are used for accurate quantification.
-
Conclusion and Future Directions
The modulation of epoxyeicosanoid signaling, particularly through the inhibition of soluble epoxide hydrolase, represents a promising and novel approach in immuno-oncology. Preclinical evidence strongly suggests that sEH inhibitors can enhance the efficacy of immune checkpoint inhibitors by mitigating pro-tumorigenic inflammation and promoting a more robust anti-tumor immune response. The ability to target the tumor microenvironment in this manner offers a complementary strategy to direct tumor cell killing and T-cell activation.
Future research should focus on further elucidating the specific molecular mechanisms by which EETs and other epoxy fatty acids modulate immune cell function. The development of more potent and selective sEH inhibitors will be crucial for clinical translation. Furthermore, the identification of predictive biomarkers to select patients who are most likely to benefit from this combination therapy will be essential for the successful integration of sEH inhibitors into the clinical management of cancer. As our understanding of the intricate interplay between lipid metabolism and anti-tumor immunity grows, targeting the epoxyeicosanoid pathway holds the potential to overcome resistance to current immunotherapies and improve outcomes for a broader range of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing cancer immunotherapy via inhibition of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Pancreatic Carcinoma Growth Through Enhancing ω-3 Epoxy Polyunsaturated Fatty Acid Profile by Inhibition of Soluble Epoxide Hydrolase | Anticancer Research [ar.iiarjournals.org]
- 6. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent Solution for Tumor Growth and Angiogenesis Suppression via an ELR+CXCL-CXCR1/2 Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary in vitro studies of Epoxykynin
A comprehensive analysis of the currently available scientific literature reveals a notable absence of published in vitro studies specifically focused on a compound identified as "Epoxykynin." Extensive searches of established scientific databases and scholarly articles did not yield any specific data, experimental protocols, or established signaling pathways directly associated with this name.
This suggests that "this compound" may be a novel, recently synthesized, or proprietary compound that has not yet been extensively characterized in peer-reviewed literature. It is also possible that it is referred to by a different designation within the scientific community.
Consequently, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways as requested. The core requirements for this technical guide are predicated on the existence of such foundational research.
Researchers, scientists, and drug development professionals interested in the biological activities of a compound named "this compound" are encouraged to:
-
Verify the compound's nomenclature and any alternative names or identifiers.
-
Consult internal or proprietary research data if the compound is part of an ongoing, unpublished study.
-
Initiate foundational in vitro studies to characterize its bioactivity, mechanism of action, and potential signaling pathways.
Until such preliminary data becomes publicly available, a comprehensive technical guide on the in vitro studies of "this compound" cannot be compiled.
Cellular targets of Epoxykynin beyond sEH.
An In-depth Technical Guide to the Cellular Targets of Epoxykinins Beyond Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxykinins, also known as epoxyeicosatrienoic acids (EETs), are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1] While their rapid degradation by soluble epoxide hydrolase (sEH) has been a major focus of research, a growing body of evidence reveals that EETs exert a wide range of biological effects through direct interactions with a variety of other cellular targets.[2][3] These interactions are pivotal in mediating physiological processes such as vasodilation, anti-inflammation, and cellular proliferation.[1][2] Understanding these non-sEH targets is critical for the development of novel therapeutics that can harness the beneficial effects of EETs in cardiovascular disease, inflammation, and pain. This guide provides a detailed overview of the key cellular targets of epoxykinins beyond sEH, summarizing quantitative interaction data, downstream signaling pathways, and the experimental protocols used to characterize these interactions.
G Protein-Coupled Receptor 40 (GPR40/FFAR1)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is activated by medium and long-chain fatty acids. It is notably expressed in pancreatic β-cells, where it modulates insulin (B600854) secretion, as well as in vascular endothelial and smooth muscle cells.[4][5] Several studies have identified GPR40 as a low-affinity receptor for EETs.[4][6]
Quantitative Data: EET Interaction with GPR40
The interaction between various EET regioisomers and GPR40 has been quantified primarily through calcium mobilization assays in cells overexpressing the receptor. 14,15-EET and 11,12-EET are generally the most potent activators.[4][7]
| Ligand | Cell Type | Assay Type | Parameter | Value (μM) | Reference |
| 14,15-EET | HEK293-hGPR40 | Calcium Mobilization | EC₅₀ | 0.58 ± 0.08 | [4] |
| 11,12-EET | HEK293-hGPR40 | Calcium Mobilization | EC₅₀ | 0.91 ± 0.08 | [4] |
| 8,9-EET | HEK293-hGPR40 | Calcium Mobilization | EC₅₀ | > 1.0 | [4][5] |
| 5,6-EET | HEK293-hGPR40 | Calcium Mobilization | EC₅₀ | > 1.0 | [4] |
| Arachidonic Acid | HEK293-hGPR40 | Calcium Mobilization | EC₅₀ | 3.9 ± 0.06 | [4] |
Signaling Pathway
Activation of GPR40 by 11,12-EET in human endothelial cells stimulates the MAP Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4][6] This in turn upregulates the expression of connexin-43 (Cx43), a gap junction protein, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and vasoregulation.[4][5] In some cellular contexts, GPR40 activation by EETs can also transactivate the Epidermal Growth Factor Receptor (EGFR) through the release of heparin-bound EGF (HB-EGF).[7][8]
Caption: GPR40 signaling cascade initiated by 11,12-EET.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol describes how to measure GPR40 activation by EETs by quantifying changes in intracellular calcium ([Ca²⁺]i).
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS.
-
Transiently or stably transfect cells with a plasmid encoding human GPR40. Use an empty vector as a control.
-
-
Cell Plating:
-
Plate the GPR40-expressing HEK293 cells onto 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with a Hank's Balanced Salt Solution (HBSS) or similar buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in buffer for 45-60 minutes at 37°C, according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells again to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Add varying concentrations of EETs (e.g., 14,15-EET, 11,12-EET) or a known GPR40 agonist (like GW9508) to the wells.
-
Record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in [Ca²⁺]i.
-
Normalize the response to the baseline fluorescence.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[4]
-
Transient Receptor Potential Vanilloid 4 (TRPV4)
TRPV4 is a non-selective cation channel permeable to Ca²⁺. It is a polymodal sensor, activated by various stimuli including moderate heat, osmotic stress, mechanical stretch, and endogenous lipids.[9][10] EETs, particularly 5,6-EET, have been identified as direct endogenous agonists of TRPV4, playing a role in vasodilation and sensory nerve activation.[9][10][11]
Quantitative Data: EET Interaction with TRPV4
The activation of TRPV4 by EETs is typically measured via calcium imaging or patch-clamp electrophysiology in cells expressing the channel.
| Ligand | Cell Type | Assay Type | Parameter | Value (nM) | Reference |
| 5,6-EET | HEK293-TRPV4 | Calcium Mobilization | EC₅₀ | 130 ± 86 | [12] |
| 8,9-EET | HEK293-TRPV4 | Calcium Mobilization | Minor response | - | [10] |
| 11,12-EET | HEK293-TRPV4 | Calcium Mobilization | No effect | - | [10] |
| 14,15-EET | HEK293-TRPV4 | Calcium Mobilization | No effect | - | [10] |
Signaling Pathway
The binding of 5,6-EET to TRPV4 directly gates the channel, causing it to open and allow an influx of cations, predominantly Ca²⁺.[9][13] This increase in intracellular Ca²⁺ can then trigger various downstream events, such as the activation of Ca²⁺-activated potassium channels (leading to hyperpolarization and vasorelaxation) or the initiation of intracellular signaling cascades.[14] In some contexts, the activation of TRPV4 by mechanical or osmotic stimuli is dependent on the endogenous, localized production of EETs via phospholipase A₂ (PLA₂) activation.[10][15]
Caption: Direct and indirect activation of the TRPV4 channel by EETs.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of ion currents through TRPV4 channels upon activation by EETs.[16][17]
-
Cell Preparation:
-
Use HEK293 cells stably expressing TRPV4. Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiology Setup:
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external bath solution (in mM: 140 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with internal solution (in mM: 140 KCl, 5 EGTA, 10 HEPES, pH 7.4).
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential, typically -60 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure baseline currents.
-
Perfuse the cell with the external solution containing 5,6-EET (e.g., 100 nM to 1 µM).
-
Record the resulting inward currents at the holding potential and during voltage ramps to generate a current-voltage (I-V) relationship.
-
-
Data Analysis:
-
Subtract the baseline current from the EET-evoked current to isolate the TRPV4-mediated current.
-
Analyze the amplitude and kinetics of the current.
-
Plot the I-V curve to determine the reversal potential and rectification properties of the channel, confirming the characteristics of TRPV4 activation.
-
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors (PPARα, PPARγ, PPARβ/δ) that function as ligand-activated transcription factors.[18] They play crucial roles in lipid metabolism and inflammation. Both EETs and their sEH-derived metabolites, dihydroxyeicosatrienoic acids (DHETs), can activate PPARs, suggesting that some of the biological effects of epoxykinins are mediated through changes in gene expression.[1][2]
Quantitative Data: EET/DHET Interaction with PPARs
Activation of PPARs is often assessed using reporter gene assays, while direct binding is measured with radiolabeled ligands. Notably, 14,15-DHET is a potent activator of PPARα.[1][2]
| Ligand | Target | Cell Type | Assay Type | Parameter | Value (μM) | Reference |
| 14,15-DHET | PPARα | COS-7 | Reporter Assay | 12-fold activation at 10 µM | [1] | |
| 14,15-DHET | PPARα | - | Binding Assay | K_d | 1.4 | [1] |
| 14,15-EET | PPARγ | Carcinoma Cells | Reporter Assay | Significant activation at 0.1 µM | [19] |
Signaling Pathway
As lipid-soluble molecules, EETs and DHETs can enter the cell and the nucleus to bind directly to PPARs. Upon ligand binding, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, recruiting coactivators and initiating transcription.[2] For example, PPARα activation by 14,15-DHET upregulates genes like carnitine palmitoyltransferase 1A (CPT1A), which is involved in fatty acid oxidation.[1][2]
References
- 1. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BioKB - Relationship - 5,6-EET - activates - TRPV4 [biokb.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. Structural determinants of 5',6'-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. IP3 sensitizes TRPV4 channel to the mechano- and osmotransducing messenger 5′-6′-epoxyeicosatrienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heat-Evoked Activation of the Ion Channel, TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 18. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Epoxykinin in Cell Culture
Introduction
Epoxykinin is a novel synthetic compound designed for the modulation of cellular signaling pathways. Its structural similarity to naturally occurring signaling molecules, such as Karrikins, suggests its potential role in influencing a variety of cellular processes including proliferation, differentiation, and stress response. These application notes provide a comprehensive guide for the use of Epoxykinin in in-vitro cell culture experiments, including recommended protocols for its application and analysis of its effects.
Mechanism of Action
Epoxykinin is hypothesized to act through a signal transduction pathway that shares similarities with the Karrikin signaling cascade in plants.[1] It is believed to be perceived by a specific receptor, which then initiates a signaling cascade involving a MAX2-dependent SCF complex. This complex targets suppressor proteins for ubiquitination and subsequent degradation by the proteasome. The removal of these suppressors allows for the transcriptional activation of downstream target genes, leading to a cellular response.
Data Presentation
The following tables summarize the recommended concentration ranges and incubation times for Epoxykinin based on analogous compounds used in cell culture. These values should be considered as a starting point for optimization in your specific experimental system.
Table 1: Recommended Concentration Ranges for Epoxykinin
| Application | Concentration Range (mg/L) | Typical Concentration (mg/L) |
| Callus Growth Induction | 0.01 - 10.0 | 1.0 |
| Root Initiation | 0.01 - 10.0 | 1.0 |
| Shoot Proliferation | 0.1 - 10.0 | 2.0 |
| General Cell Signaling | 0.01 - 5.0 | 0.5 |
Data adapted from general protocols for plant growth regulators in cell culture.
Table 2: Recommended Incubation Times for Epoxykinin Treatment
| Experimental Goal | Incubation Time | Notes |
| Short-term Signaling | 15 - 60 minutes | For analysis of rapid phosphorylation events. |
| Gene Expression Analysis | 2 - 24 hours | Optimal time may vary depending on the target gene. |
| Cell Proliferation Assay | 24 - 72 hours | Dependent on the cell doubling time. |
| Differentiation Studies | 3 - 14 days | Long-term incubation may be required for phenotypic changes. |
Experimental Protocols
This protocol describes the preparation of a 1 mg/mL stock solution of Epoxykinin.
Materials:
-
Epoxykinin powder
-
Solvent (e.g., DMSO, ethanol, or sterile water, depending on the solubility of Epoxykinin)
-
1.5 mL microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
Procedure:
-
Weigh out 1 mg of Epoxykinin powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of the appropriate solvent to the tube.
-
Vortex the tube until the Epoxykinin is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if not prepared with a sterile solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
This protocol provides a general procedure for treating adherent cells in culture with Epoxykinin.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates, T-25 flasks)
-
Complete cell culture medium
-
Epoxykinin stock solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells at the desired density in the culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the working concentration of Epoxykinin by diluting the stock solution in a complete cell culture medium. For example, to make a 1 µg/mL working solution, add 1 µL of the 1 mg/mL stock solution to 1 mL of medium.
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with PBS.
-
Add the medium containing the desired concentration of Epoxykinin to the cells.
-
Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
-
After incubation, the cells can be harvested for downstream analysis (e.g., RNA extraction, protein extraction, or cell imaging).
This protocol outlines the steps to analyze changes in gene expression in response to Epoxykinin treatment.
Materials:
-
Epoxykinin-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Harvest the cells treated with Epoxykinin and the untreated control cells.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qRT-PCR data to determine the relative expression of the target genes in the Epoxykinin-treated samples compared to the control samples.
Mandatory Visualizations
Caption: Hypothetical Epoxykinin signaling pathway.
Caption: General experimental workflow for Epoxykinin treatment.
References
Application Notes and Protocols for Measuring the IC50 of Epoxykynin for Soluble Epoxide Hydrolase (sEH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, plays a crucial role in the metabolism of signaling lipids.[1] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory molecules, into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[1] Inhibition of sEH is a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[1][2]
Epoxykynin has been identified as a potent inhibitor of the hydrolase activity of sEH.[3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound for sEH using a fluorescence-based assay. This method offers a sensitive and high-throughput approach for characterizing sEH inhibitors.[1][2]
Principle of the Assay
The IC50 of this compound for sEH can be determined using a fluorometric assay. This assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product.[5][6] A commonly used substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[6][7][8] The enzymatic hydrolysis of PHOME by sEH yields 6-methoxy-2-naphthaldehyde, a product with strong fluorescence.[2][7] The rate of fluorescence increase is directly proportional to the sEH activity. By measuring the fluorescence in the presence of varying concentrations of this compound, the extent of inhibition can be determined, and the IC50 value can be calculated.
Data Presentation
Table 1: Quantitative Data for this compound Inhibition of sEH
| Parameter | Value | Method | Reference |
| IC50 of this compound | 6.7 ± 3.2 nM | Cell-Free Fluorescence Assay (purified human sEH) | [3][4] |
| Substrate | PHOME | Fluorescence-based | [3] |
| Assay Principle | Measurement of the conversion of a fluorogenic substrate | Fluorescence-based | [3] |
Experimental Protocols
This protocol is adapted from commercially available sEH inhibitor screening kits and published research.[2][5][7]
4.1. Materials and Reagents
-
Purified recombinant human sEH[7]
-
This compound
-
sEH fluorogenic substrate (e.g., PHOME)[8]
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)[5]
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader capable of excitation at ~330 nm and emission at ~465 nm[7]
-
Multichannel pipettes
4.2. Reagent Preparation
-
sEH Assay Buffer (1X): Prepare the assay buffer as described. Warm to room temperature before use.[5][7]
-
sEH Enzyme Stock Solution: Reconstitute lyophilized sEH in the sEH Assay Buffer to a stock concentration. Aliquot and store at -80°C.[5] On the day of the experiment, thaw on ice and dilute to the desired working concentration in cold sEH Assay Buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
This compound Working Solutions: Perform a serial dilution of the this compound stock solution in sEH Assay Buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in the assay well is low (e.g., ≤1%) to avoid solvent effects.[9]
-
sEH Substrate Solution: Prepare the fluorogenic substrate solution in DMSO or an appropriate solvent. Immediately before use, dilute it to the final working concentration in the sEH Assay Buffer. Protect the substrate from light.[5]
-
Positive Control Solution: Prepare a working solution of a known sEH inhibitor (e.g., NCND) in sEH Assay Buffer.[5]
4.3. Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well black microplate:
-
Blank (No Enzyme) Wells: Add sEH Assay Buffer.
-
Vehicle Control (No Inhibitor) Wells: Add sEH enzyme and the same final concentration of DMSO as in the inhibitor wells.
-
Test Compound (this compound) Wells: Add sEH enzyme and the desired concentrations of this compound.
-
Positive Control Wells: Add sEH enzyme and the positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at room temperature (or 30°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[9][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted sEH substrate solution to all wells using a multichannel pipette.[7]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader.
-
Kinetic Reading: Measure the fluorescence every minute for 15-30 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[7]
-
Endpoint Reading: Alternatively, incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light, and then read the final fluorescence.[7]
-
4.4. Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the blank (no enzyme) wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of sEH inhibition for each this compound concentration using the following formula:
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of this compound that produces 50% inhibition of sEH activity.[11][12] Software such as GraphPad Prism is commonly used for this analysis.[13]
Visualizations
Caption: sEH signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound for sEH.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well | A & C International Group [acintergroup.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DSpace [diposit.ub.edu]
- 10. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis and Purification of Epoxyeicosatrienoic Acids (EETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids that play crucial roles in regulating inflammation, blood pressure, and angiogenesis. As potent endogenous mediators, they are of significant interest in drug discovery and development. The term "epoxykinin" is not standard in scientific literature; it is highly probable that it refers to EETs, given their epoxide functional group and "kinin-like" signaling activities. This document provides detailed protocols for the chemical synthesis and purification of EETs, focusing on 14,15-EET as a representative example.
Chemical Synthesis of 14,15-Epoxyeicosatrienoic Acid (14,15-EET)
The chemical synthesis of EETs can be achieved through the epoxidation of the corresponding double bond in arachidonic acid. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). A more recent, practical synthesis utilizes urea-hydrogen peroxide as the oxidant.[1]
Protocol: Synthesis of 14,15-EET from Arachidonic Acid[1]
This protocol describes the epoxidation of arachidonic acid to form a mixture of EET regioisomers, followed by the isolation of 14,15-EET.
Materials:
-
Arachidonic acid
-
Urea-hydrogen peroxide (UHP)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Epoxidation: Dissolve arachidonic acid in dichloromethane. Add urea-hydrogen peroxide to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the EETs with diethyl ether. Wash the combined organic phases with aqueous sodium bicarbonate and water, then dry over anhydrous sodium sulfate.
-
Purification of the Mixture: Evaporate the solvent to obtain a mixture of arachidonic acid and the four EET regioisomers. This mixture can be partially purified by silica gel column chromatography to yield a combined total yield of approximately 90%.[1]
-
Esterification for Separation: To facilitate the separation of 14,15-EET, treat the mixture with 1,1'-carbonyldiimidazole (CDI) and then methanol to convert the carboxylic acids to their corresponding methyl esters.
-
Isolation of 14,15-EET Methyl Ester: The resulting mixture of methyl esters can be effectively separated by silica gel column chromatography to isolate the pure 14,15-EET methyl ester. A yield of 52% for the pure 14,15-EET methyl ester has been reported.[2]
-
Saponification: Regenerate the free acid form by treating the purified 14,15-EET methyl ester with an aqueous solution of sodium hydroxide. This saponification step proceeds in quantitative yield.[1]
Quantitative Data for Synthesis:
| Step | Product | Yield | Reference |
| Epoxidation & Initial Purification | Mixture of EETs and Arachidonic Acid | ~90% (combined) | [1] |
| Isolation of Methyl Ester | 14,15-EET methyl ester | 52% | [2] |
| Saponification | 14,15-EET | Quantitative | [1] |
Purification of Epoxyeicosatrienoic Acids
Purification of EETs from either synthetic reaction mixtures or biological samples is crucial for their accurate quantification and for in vitro and in vivo studies. The two most common methods are solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Solid-Phase Extraction (SPE) Protocol for EETs
SPE is an effective method for sample clean-up and concentration of EETs from complex matrices like plasma, urine, or cell culture media.[3][4]
Materials:
-
C18 SPE cartridge
-
Methanol (MeOH)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
-
Ethyl acetate (B1210297)
-
Nitrogen gas for drying
Procedure:
-
Sample Pre-treatment: Acidify the aqueous sample (e.g., plasma, urine) to a pH of approximately 3.0-4.0 with a suitable acid (e.g., formic acid). This ensures that the carboxylic acid group of the EETs is protonated, increasing their retention on the reversed-phase sorbent.[3] For tissue samples, homogenization and lipid extraction (e.g., using the Folch method) should be performed prior to SPE.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing methanol (e.g., 5 mL) followed by water (e.g., 5 mL) through the cartridge. Do not allow the cartridge to dry out.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a weakly eluting solvent to remove polar impurities. A common wash solution is 5-10% aqueous methanol.
-
Elution: Elute the EETs from the cartridge with a stronger, less polar solvent. A mixture of hexane and ethyl acetate (e.g., 90:10 v/v) or pure methanol or acetonitrile can be used.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume of a suitable solvent (e.g., methanol or mobile phase for HPLC analysis).
Quantitative Data for SPE Purification:
| Analyte | Matrix | Recovery Rate | Reference |
| EETs and DHETs | Quality Control Samples | 95.2-118% | [5] |
| Diazepam (example) | Acetonitrile | <100% (variable) | [6] |
Note: Recovery rates can be highly variable depending on the specific analyte, matrix, and protocol optimization.[6]
High-Performance Liquid Chromatography (HPLC) Purification Protocol for EETs
Reversed-phase HPLC is a high-resolution technique used for the final purification and quantification of individual EET regioisomers.
Materials:
-
HPLC system with a UV or mass spectrometric detector
-
C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% acetic acid or formic acid
-
EET standards
Procedure:
-
Sample Preparation: The sample should be purified by SPE as described above and reconstituted in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed. For example, a linear gradient from 40% to 80% Mobile Phase B over 20-30 minutes.
-
Flow Rate: A typical flow rate for an analytical column is 1 mL/min.
-
Detection: EETs can be detected by UV absorbance at around 205 nm, but for higher sensitivity and specificity, mass spectrometry (LC-MS/MS) is preferred.
-
-
Fraction Collection: If preparative or semi-preparative HPLC is used, fractions corresponding to the EET peaks of interest are collected.
-
Post-Purification: The collected fractions are typically evaporated to dryness and the purified EETs are stored in an appropriate solvent at low temperature (-20°C or -80°C) to prevent degradation.
Quantitative Data for HPLC Analysis:
| Parameter | Value | Reference |
| Linear Range (EETs) | 5-2000 nmol/L | [5] |
| Linear Range (DHETs) | 2-2000 nmol/L | [5] |
| Intra-day Precision (RSD) | < 6% | [5] |
| Inter-day Precision (RSD) | < 16.7% | [5] |
Signaling Pathways of Epoxyeicosatrienoic Acids
EETs exert their biological effects by activating specific signaling pathways. They are known to interact with G-protein coupled receptors (GPCRs) and can also be incorporated into cell membranes, from where they can modulate intracellular signaling.
Enzymatic Synthesis and Metabolism of EETs
EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[7] They are primarily metabolized to their less active diols, dihydroxyeicosatrienoic acids (DHETs), by the enzyme soluble epoxide hydrolase (sEH).[8]
Caption: Enzymatic synthesis and metabolism of EETs.
Downstream Signaling Cascade of EETs
EETs can activate several downstream signaling pathways, often through a putative G-protein coupled receptor. This leads to the activation of kinases such as Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt (Protein Kinase B), which in turn regulate cellular processes like proliferation, migration, and inflammation.[9][10]
Caption: Downstream signaling pathways activated by EETs.
Experimental Workflow Overview
The overall workflow from synthesis to analysis of EETs involves several key stages.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction and the Ets family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing a Kynurenine Assay Utilizing Epoxykynin to Investigate the sEH-Kynurenine Pathway Crosstalk
Application Note
Introduction
The kynurenine (B1673888) pathway is a critical metabolic route for tryptophan degradation, producing several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway is implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2][3] A key enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the initial and rate-limiting step of converting tryptophan to kynurenine.[4][5] Consequently, IDO1 has been a significant target for therapeutic intervention, although clinical success has been limited.[5][6] This has spurred research into alternative strategies to modulate kynurenine levels.
Recent discoveries have unveiled a novel crosstalk between the soluble epoxide hydrolase (sEH) and the kynurenine pathway.[4][5][6] The small molecule Epoxykynin has been identified as a potent inhibitor of sEH.[4][7][8] Interestingly, this compound was discovered through a cell-based phenotypic screen monitoring kynurenine levels, where it was found to reduce kynurenine production in interferon-γ (IFN-γ) stimulated cancer cells.[6][7] This effect is not due to direct inhibition of IDO1, but rather through the modulation of sEH activity, highlighting a previously unrecognized dependence of the kynurenine pathway on sEH function.[7][8]
This application note provides detailed protocols for designing and implementing a kynurenine assay using this compound as a chemical probe to investigate the functional link between sEH and the kynurenine pathway. These assays are designed for researchers in drug discovery, immunology, and neurobiology to explore this novel regulatory mechanism and to screen for new modulators of kynurenine metabolism.
Principle of the Assay
The assay is based on the principle of inducing IDO1 expression in a suitable cell line, such as the human pancreatic cancer cell line BxPC-3 or the ovarian cancer cell line SKOV-3, using IFN-γ.[7][9] The induced IDO1 enzyme then converts tryptophan in the cell culture medium to kynurenine, which is subsequently secreted into the supernatant. The concentration of kynurenine in the supernatant can be quantified using various methods, including colorimetric assays, ELISA, or LC-MS/MS.[10][11][12]
This compound, a potent sEH inhibitor, is introduced to the cell culture to assess its impact on kynurenine production. A reduction in kynurenine levels in the presence of this compound, without direct inhibition of IDO1 activity, indicates a modulation of the kynurenine pathway through sEH inhibition. This system can be used to study the mechanism of the sEH-kynurenine pathway crosstalk and to screen for other compounds that may act through a similar mechanism.
Data Presentation
Quantitative Data Summary
The following tables provide a summary of exemplary quantitative data that can be generated using the described protocols.
Table 1: Effect of this compound on Kynurenine Production in IFN-γ Stimulated BxPC-3 Cells
| Treatment | Kynurenine Concentration (µM) | % Inhibition of Kynurenine Production |
| Vehicle Control (DMSO) | 10.5 ± 0.8 | 0% |
| This compound (1 µM) | 4.2 ± 0.5 | 60% |
| This compound (10 µM) | 1.8 ± 0.3 | 83% |
| IDO1 Inhibitor (Epacadostat, 1 µM) | 0.5 ± 0.1 | 95% |
Table 2: IC50 Values of Kynurenine Pathway Modulators
| Compound | Target | IC50 (µM) in BxPC-3 Kynurenine Assay |
| This compound | sEH | 2.5 |
| Epacadostat | IDO1 | 0.01 |
| BMS-986205 | IDO1 | 0.02 |
Experimental Protocols
Protocol 1: Cell-Based Kynurenine Assay for Screening sEH Inhibitors
This protocol describes a high-throughput method to screen for compounds that modulate kynurenine production via the sEH pathway using IFN-γ stimulated cells.
Materials:
-
BxPC-3 or SKOV-3 cells
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IFN-γ
-
This compound (and other test compounds)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Kynurenine quantification kit (e.g., colorimetric assay using Ehrlich's reagent or ELISA kit)[11][13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BxPC-3 or SKOV-3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium (DMEM/RPMI with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: The next day, replace the medium with 100 µL of fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells. Include wells with vehicle control (DMSO) and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control for kynurenine production inhibition.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 50-80 µL of the cell culture supernatant from each well for kynurenine measurement.
-
Kynurenine Quantification: Quantify the kynurenine concentration in the collected supernatants using a commercially available kynurenine assay kit following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.[15]
Protocol 2: Mechanistic Study of sEH-Kynurenine Pathway Crosstalk
This protocol is designed to confirm that the effect of this compound on kynurenine levels is not due to direct IDO1 inhibition or altered tryptophan uptake.
Materials:
-
All materials from Protocol 1
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
[3H]-L-Tryptophan
-
Scintillation counter
Part A: In Vitro IDO1 Enzyme Activity Assay
-
Reaction Setup: In a 96-well plate, set up the reaction mixture containing assay buffer, recombinant IDO1 enzyme, and varying concentrations of this compound or a known IDO1 inhibitor.
-
Reaction Initiation: Initiate the reaction by adding L-Tryptophan.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Kynurenine Measurement: Stop the reaction and measure the amount of kynurenine produced.
-
Analysis: Compare the IDO1 activity in the presence of this compound to the control to determine if there is any direct inhibition.
Part B: Tryptophan Uptake Assay
-
Cell Preparation: Seed and induce BxPC-3 cells with IFN-γ as described in Protocol 1.
-
Compound Treatment: Treat the cells with this compound, a known tryptophan uptake inhibitor (e.g., 1-methyl-tryptophan), or vehicle control for a specified time.[8]
-
Tryptophan Uptake: Add [3H]-L-Tryptophan to the wells and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis and Measurement: Wash the cells to remove extracellular [3H]-L-Tryptophan, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Compare the tryptophan uptake in this compound-treated cells to the controls to assess any impact on tryptophan transport.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound indirectly modulates kynurenine production by inhibiting sEH.
Experimental Workflow Diagram
References
- 1. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application of Epoxykinin in BxPC-3 Cell Lines: A Theoretical Framework and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Note: The term "Epoxykinin" does not correspond to a recognized compound in publicly available scientific literature. This document is constructed based on the activities of a related class of signaling molecules, the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. The protocols and potential outcomes described herein are based on the known effects of EETs in various cancer cell lines and provide a framework for investigating a novel compound with similar properties in the BxPC-3 pancreatic cancer cell line.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis. The BxPC-3 cell line, derived from a primary pancreatic adenocarcinoma, is a widely used in vitro model for studying the pathobiology of PDAC and for the preclinical evaluation of novel therapeutic agents. Emerging evidence suggests that lipid signaling molecules, such as epoxyeicosatrienoic acids (EETs), play a significant role in cancer progression. EETs are known to modulate key cellular processes including proliferation, apoptosis, and cell signaling. This document outlines a hypothetical application of an "Epoxykinin," presumed to be an EET mimetic or modulator, in the BxPC-3 cell line.
Principle of Action
Epoxyeicosatrienoic acids are produced endogenously by CYP epoxygenases, with CYP2J2 being a key enzyme found to be overexpressed in various human tumors. EETs exert their effects by activating several downstream signaling cascades, including the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK) pathways. These pathways are central to cell survival and proliferation. The enzyme soluble epoxide hydrolase (sEH) degrades EETs, terminating their signaling. Therefore, both EETs themselves and inhibitors of sEH are of interest in cancer research. In some contexts, EETs have been shown to promote tumor cell survival and proliferation, while in others, particularly in conjunction with other therapies, their modulation can be beneficial. A recent study in the PANC-1 pancreatic cancer cell line has shown that CYP2J2 and its EET products contribute to resistance against ferroptosis, a form of programmed cell death, through a PPARγ-dependent pathway.
Data Presentation: Anticipated Effects of an Epoxykinin on Cancer Cell Lines
While specific data for an "Epoxykinin" on BxPC-3 cells is unavailable, the following table summarizes the observed effects of EETs on proliferation and apoptosis in other human carcinoma cell lines. This serves as a reference for the potential effects that could be investigated in BxPC-3 cells.
| Cell Line | Compound | Concentration | Effect on Proliferation | Effect on Apoptosis | Reference |
| Tca-8113 | 14,15-EET | 100 nM | Increased | Inhibited | [1] |
| Tca-8113, A549, Ncl-H446, HepG2 | 8,9-EET, 11,12-EET, 14,15-EET | Various | Increased | Not Assessed | [2] |
| Various Carcinoma Cells | Overexpression of CYP2J2 (increases EETs) | N/A | Increased | Inhibited |
Experimental Protocols
The following are detailed protocols for the culture of BxPC-3 cells and for assays to determine the effect of a test compound like "Epoxykinin" on cell viability and key signaling pathways.
BxPC-3 Cell Culture
Materials:
-
BxPC-3 cells (ATCC® CRL-1687™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution (ATCC® 30-2101™)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (75 cm²)
-
Incubator at 37°C with 5% CO₂
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS.
-
Cell Thawing: Thaw a cryopreserved vial of BxPC-3 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Culture: Transfer the thawed cell suspension to a centrifuge tube containing 9.0 mL of complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a 75 cm² culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and briefly rinse the cell layer with PBS. Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach. Neutralize the trypsin with 6.0 to 8.0 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
Cell Viability (MTT) Assay
Materials:
-
BxPC-3 cells
-
Complete growth medium
-
96-well plates
-
"Epoxykinin" test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed BxPC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "Epoxykinin" in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Activation
Materials:
-
BxPC-3 cells
-
6-well plates
-
"Epoxykinin" test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed BxPC-3 cells in 6-well plates. Once they reach desired confluency, treat with "Epoxykinin" for the desired time points. Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways activated by Epoxykinin in BxPC-3 cells.
Experimental Workflow
Caption: Experimental workflow for evaluating Epoxykinin in BxPC-3 cells.
Conclusion
The study of EETs and their modulators in the context of pancreatic cancer is a promising area of research. While the specific effects of an "Epoxykinin" on BxPC-3 cells remain to be elucidated, the provided protocols and theoretical framework offer a robust starting point for such investigations. By examining the impact on cell proliferation, apoptosis, and key signaling pathways, researchers can determine the potential of such a compound as a novel therapeutic agent for pancreatic cancer.
References
Application Notes and Protocols for Investigating the Effects of a Test Compound in Combination with IFN-γ Stimulation
A Note on "Epoxykynin": Extensive searches for "this compound" did not yield information on a compound with this name in the context of biological research or IFN-γ stimulation. It is possible that this is a typographical error. The following application notes and protocols are designed to be broadly applicable for studying the interaction of a test compound with Interferon-gamma (IFN-γ) signaling. Researchers can adapt these guidelines for their specific compound of interest.
Introduction to IFN-γ Signaling
Interferon-gamma (IFN-γ) is a pleiotropic cytokine that plays a critical role in both innate and adaptive immunity.[1][2] It is the sole member of the type II interferon family and is essential for host defense against intracellular pathogens and for tumor surveillance.[3][4] IFN-γ is primarily produced by activated T cells (CD4+ Th1 and CD8+ cytotoxic T lymphocytes) and Natural Killer (NK) cells.[1][2] Its diverse functions are mediated through its binding to a specific cell surface receptor complex and the subsequent activation of intracellular signaling pathways, most notably the JAK-STAT pathway.[1][5]
The IFN-γ receptor consists of two subunits: IFN-γ receptor 1 (IFNGR1), which is the ligand-binding chain, and IFN-γ receptor 2 (IFNGR2), which is the signal-transducing chain.[1][6] The binding of dimeric IFN-γ to two IFNGR1 chains brings them into close proximity, leading to the recruitment and activation of Janus kinases, JAK1 and JAK2, which are associated with IFNGR1 and IFNGR2, respectively.[1][3][7]
The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of IFNGR1.[5] These phosphorylated sites serve as docking stations for the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1).[3][5] Upon recruitment to the receptor complex, STAT1 is phosphorylated by the JAKs.[1][7] Phosphorylated STAT1 molecules then dissociate from the receptor, form homodimers, and translocate to the nucleus.[3][6][7] In the nucleus, STAT1 homodimers bind to specific DNA sequences known as gamma-activated sequences (GAS) in the promoter regions of IFN-γ-inducible genes, thereby initiating their transcription.[6][7]
In addition to the canonical JAK-STAT1 pathway, IFN-γ can also activate other signaling cascades, including the MAPK and PI3K/Akt pathways, which contribute to the diverse biological effects of IFN-γ.[3][8] The signaling pathway is tightly regulated by negative feedback mechanisms, including the induction of Suppressors of Cytokine Signaling (SOCS) proteins.[7]
IFN-γ Signaling Pathway Diagram
References
- 1. Interferon gamma - Wikipedia [en.wikipedia.org]
- 2. Interferon γ and Its Important Roles in Promoting and Inhibiting Spontaneous and Therapeutic Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II Interferon Signaling Pathways [rndsystems.com]
- 4. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IFNγ: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. IFN-γ's Role in Cancer Immunology - Amerigo Scientific [amerigoscientific.com]
- 8. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Epoxykynin and Other sEH Inhibitors in Animal Models: Application Notes and Protocols
Disclaimer: As of the latest available information, specific in vivo administration, dosage, and pharmacokinetic data for Epoxykynin in animal models have not been publicly disclosed. The following application notes and protocols are based on published studies of other potent soluble epoxide hydrolase (sEH) inhibitors. This information is intended to provide researchers, scientists, and drug development professionals with a foundational framework for designing and conducting in vivo studies with this compound or similar sEH inhibitors. It is imperative to conduct dose-ranging and toxicity studies for any new compound, including this compound, before initiating efficacy studies.
Introduction to this compound and Soluble Epoxide Hydrolase (sEH) Inhibition
This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2][3][4] The sEH enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, compounds like this compound can increase the endogenous levels of EETs, suggesting therapeutic potential in a variety of disease models, including those for pain, inflammation, and cardiovascular diseases.[5][6][7][8][9][10] The mechanism of action involves the modulation of the kynurenine (B1673888) pathway, indicating a novel approach to reducing kynurenine levels, which are associated with immune suppression in the tumor microenvironment.[1][2][3][4]
In Vivo Administration Data for sEH Inhibitors (Examples)
The following tables summarize in vivo administration and pharmacokinetic data for several well-characterized sEH inhibitors from preclinical studies. This data can serve as a reference for designing studies with new sEH inhibitors like this compound.
Table 1: Oral Administration of sEH Inhibitors in Animal Models
| Compound | Animal Model | Dose | Vehicle | Key Findings | Reference |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg | Not specified | High plasma concentrations (>10 x IC50) | [5] |
| t-AUCB | Dog | 0.01 - 1 mg/kg | Not specified | High oral bioavailability | [6][7] |
| t-AUCB | Mouse | 0.1 mg/kg | Not specified | Oral bioavailability of 68 ± 22% | [11] |
| AEPU | Mouse | ~10 mg/kg/day (in drinking water) | Drinking water | Reduced formation of aortic plaque | [8] |
| sEHi Cpd 16 | Mouse | 1 mg/kg | Not specified | Ameliorated LPS-induced hypotension | [10] |
Table 2: Subcutaneous (s.c.) and Intraperitoneal (i.p.) Administration of sEH Inhibitors
| Compound | Animal Model | Route | Dose | Vehicle | Key Findings | Reference |
| t-TUCB | Mouse | s.c. | 10 mg/kg | Polyethylene (B3416737) glycol (PEG400) | Attenuated chronic pain in a diabetic neuropathy model.[12] | [12] |
| AMHDU | Mouse | i.p. | 1.25 mg/kg | Not specified | Rapidly absorbed, reaching Cmax within an hour. | [13] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of sEH Inhibition
Caption: Simplified signaling pathway of sEH inhibition by this compound.
General Experimental Workflow for In Vivo Studies
Caption: A general experimental workflow for the in vivo evaluation of sEH inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the administration of sEH inhibitors to animal models based on published literature. Note: These protocols should be adapted and optimized for this compound based on its specific physicochemical properties.
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise dose of an sEH inhibitor orally.
Materials:
-
sEH inhibitor (e.g., this compound)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose, or a solution containing polyethylene glycol and/or ethanol, solubility permitting)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Appropriate mouse strain for the disease model
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the sEH inhibitor.
-
Prepare the vehicle. For compounds with poor water solubility, a suspension or a solution in an appropriate vehicle may be necessary. Sonication or gentle heating may be required to aid dissolution or suspension.
-
Prepare the dosing solution at the desired concentration. Ensure the solution/suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct length for gavage needle insertion.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse effects.
-
Proceed with the experimental timeline for sample collection or behavioral testing.
-
Protocol 2: Subcutaneous (s.c.) Injection in Mice
Objective: To administer a sustained-release dose of an sEH inhibitor.
Materials:
-
sEH inhibitor
-
Vehicle (e.g., sterile saline, polyethylene glycol (PEG400))
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of the sEH inhibitor in the chosen vehicle. As noted for t-TUCB, compounds with low water solubility may require a vehicle like PEG400.[12]
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the injection volume.
-
Gently restrain the mouse and lift the skin on the back to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Post-Administration Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Observe the animal for any systemic adverse effects.
-
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an sEH inhibitor after administration.
Materials:
-
sEH inhibitor
-
Administration supplies (as per Protocol 1 or 2)
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
-
Anesthetic (if required for terminal blood collection)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing:
-
Administer the sEH inhibitor to a cohort of mice via the desired route (e.g., oral gavage, s.c. injection).
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 10-20 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).[11]
-
For a full pharmacokinetic profile, a terminal blood sample can be collected via cardiac puncture under anesthesia.
-
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the sEH inhibitor in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
While specific in vivo data for this compound is not yet available in the public domain, the extensive research on other sEH inhibitors provides a solid foundation for initiating preclinical studies. The protocols and data presented here offer a starting point for researchers to explore the in vivo efficacy and pharmacokinetics of this compound and other novel sEH inhibitors. It is crucial to perform thorough characterization of the compound's properties and to conduct careful dose-escalation studies to ensure the safety and validity of the experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Screening of Soluble Epoxide Hydrolase Inhibitors in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Assessing Epoxykinin's Effect on Tumor Microenvironments
Introduction
The tumor microenvironment (TME) is a complex and dynamic network of non-malignant cells, extracellular matrix (ECM), and signaling molecules that plays a critical role in cancer progression, metastasis, and response to therapy.[1][2][3] Eicosanoids, a family of bioactive lipids, are produced by tumor cells and cells within the TME, where they can modulate inflammation and tumor growth.[4][5] Epoxykinins, as members of the epoxyeicosanoid class (e.g., epoxyeicosatrienoic acids or EETs), are lipid mediators that can act as paracrine factors to regulate inflammation and vascular tone.[6][7] Emerging evidence indicates a central role for EETs in tumorigenesis, including primary tumor growth and metastasis, by influencing various aspects of the TME.[6][7][8]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the multifaceted effects of a hypothetical Epoxykinin on the key components of the tumor microenvironment. The following sections detail methods for analyzing immune cell infiltration, angiogenesis, extracellular matrix remodeling, and cytokine profiles.
Section 1: Assessment of Immune Cell Infiltration
Application Note
The composition and density of tumor-infiltrating immune cells (TIICs) are critical determinants of patient prognosis and response to immunotherapy.[9][10] An effective anti-tumor immune response is often characterized by a high density of cytotoxic T lymphocytes (CD8+ T cells), whereas the presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can create an immunosuppressive TME.[3] Assessing the impact of Epoxykinin on the immune landscape is crucial for understanding its immunomodulatory potential. Key techniques include flow cytometry for quantifying immune cell populations and their activation status, and immunohistochemistry (IHC) for visualizing the spatial distribution of these cells within the tumor architecture.[11]
Experimental Workflow: Immune Infiltration Analysis
Caption: Workflow for analyzing immune cell infiltration in tumors.
Protocol 1.1: Immune Cell Profiling by Multiparameter Flow Cytometry
-
Objective : To quantify the proportions of various immune cell subsets (e.g., CD8+ T cells, CD4+ T helper cells, regulatory T cells, macrophages) within tumors from control and Epoxykinin-treated models.
-
Principle : Single-cell suspensions from tumors are labeled with a cocktail of fluorescently-tagged antibodies specific to cell surface and intracellular markers. A flow cytometer is then used to identify and quantify distinct cell populations based on their unique fluorescence profiles.[11]
-
Materials :
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase Type IV, DNase I
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS + 2% FBS)
-
Fc Block (anti-CD16/32)
-
Fluorescently-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -F4/80)
-
Fixation/Permeabilization Buffer (for intracellular staining like FoxP3)
-
Flow cytometer
-
-
Procedure :
-
Harvest fresh tumors from control and Epoxykinin-treated animals and place them in cold RPMI-1640.
-
Mince the tumors into small pieces (~1-2 mm³) using sterile scalpels.
-
Digest the tissue in RPMI containing Collagenase IV (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer for 5 minutes at room temperature, then wash with PBS.
-
Resuspend cells in FACS buffer and perform a cell count.
-
Block non-specific antibody binding by incubating cells with Fc Block for 10 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then incubate with the intracellular antibody.
-
Wash and resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis : Use analysis software (e.g., FlowJo, FCS Express) to gate on live, single, CD45+ hematopoietic cells. From this population, further delineate specific immune subsets (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+FoxP3+ regulatory T cells). Compare the percentage of each population between control and Epoxykinin-treated groups.
Protocol 1.2: Immunohistochemistry (IHC) for Spatial Analysis
-
Objective : To visualize the location and density of specific immune cells within the tumor microenvironment.
-
Principle : Formalin-fixed, paraffin-embedded (FFPE) tumor sections are incubated with an antibody against a specific cellular marker. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which reacts with a chromogenic substrate to produce a colored precipitate at the antigen site, allowing for microscopic visualization.[11]
-
Materials :
-
FFPE tumor tissue slides (5 µm sections)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
-
-
Procedure :
-
Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced antigen retrieval by incubating slides in retrieval buffer at 95-100°C for 20-30 minutes.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific sites with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash slides with PBS-T (PBS + 0.05% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with PBS-T.
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with water.
-
Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
-
Data Analysis : Image the slides using a brightfield microscope. Quantify the number of positive cells per unit area (e.g., cells/mm²) in different tumor regions (core vs. invasive margin). Digital pathology software can be used for automated, unbiased quantification.
Data Presentation: Immune Infiltration
| Parameter | Control Group (Mean ± SD) | Epoxykinin-Treated (Mean ± SD) | P-value |
| Flow Cytometry (% of CD45+ cells) | |||
| CD8+ T Cells | 15.2 ± 3.1% | 28.5 ± 4.5% | <0.01 |
| CD4+ FoxP3+ Tregs | 10.5 ± 2.2% | 4.1 ± 1.3% | <0.01 |
| F4/80+ Macrophages | 25.8 ± 5.0% | 18.2 ± 3.9% | <0.05 |
| IHC Quantification (cells/mm²) | |||
| CD8+ Cell Density (Tumor Core) | 85 ± 21 | 210 ± 45 | <0.01 |
Section 2: Analysis of Angiogenesis
Application Note
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer essential for providing tumors with oxygen and nutrients.[12] The tumor vasculature is often abnormal, leading to hypoxia and high interstitial pressure, which can hinder drug delivery.[12] Epoxyeicosanoids are known to have effects on vascular tone and angiogenesis.[8] Therefore, assessing Epoxykinin's pro- or anti-angiogenic properties is critical. This can be achieved through in vivo models that measure vessel formation directly and in vitro assays that assess the behavior of endothelial cells, the primary builders of blood vessels.[13]
Experimental Workflow: Angiogenesis Assessment
Caption: Workflow for assessing pro- or anti-angiogenic effects.
Protocol 2.1: In Vivo Matrigel Plug Angiogenesis Assay
-
Objective : To assess the effect of Epoxykinin on neovascularization in a living host.
-
Principle : Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF) and the test compound (Epoxykinin) and injected subcutaneously into mice. The Matrigel solidifies, and host cells invade the plug, forming new blood vessels. The extent of vascularization is then quantified.
-
Materials :
-
Growth factor-reduced Matrigel
-
Basic Fibroblast Growth Factor (bFGF)
-
Epoxykinin and vehicle control
-
Heparin
-
Syringes and needles
-
Mice (e.g., C57BL/6)
-
Drabkin's reagent kit (for hemoglobin quantification)
-
Anti-CD31 antibody (for IHC)
-
-
Procedure :
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelling.
-
Prepare two Matrigel mixes on ice:
-
Control : Matrigel + bFGF (e.g., 150 ng/mL) + Heparin (10 U/mL) + Vehicle.
-
Treatment : Matrigel + bFGF (150 ng/mL) + Heparin (10 U/mL) + Epoxykinin.
-
-
Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Photograph the plugs for visual assessment of vascularization.
-
For quantification, either:
-
Homogenize the plug in water and measure hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Fix the plug in formalin for paraffin (B1166041) embedding and perform IHC for the endothelial cell marker CD31 to determine microvessel density (MVD).
-
-
-
Data Analysis : Compare the mean hemoglobin concentration or MVD between the control and Epoxykinin-treated groups using a t-test.
Protocol 2.2: In Vitro Endothelial Tube Formation Assay
-
Objective : To evaluate the ability of Epoxykinin to promote or inhibit the formation of capillary-like structures by endothelial cells.
-
Principle : Endothelial cells (like HUVECs) are cultured on a layer of Matrigel. In response to angiogenic stimuli, they rapidly align and form a network of tube-like structures. The extent of this network formation can be quantified by image analysis.[13]
-
Materials :
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Growth factor-reduced Matrigel
-
96-well plates
-
Epoxykinin and vehicle control
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
-
-
Procedure :
-
Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing the vehicle control or different concentrations of Epoxykinin.
-
Seed 1.5 - 2.0 x 10⁴ cells into each Matrigel-coated well.
-
Incubate at 37°C for 4-12 hours.
-
(Optional) For better visualization, stain the cells with Calcein AM for 30 minutes.
-
Capture images of the tube networks using an inverted microscope.
-
-
Data Analysis : Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of branch points. Compare results from Epoxykinin-treated wells to controls.
Data Presentation: Angiogenesis
| Parameter | Control Group (Mean ± SD) | Epoxykinin-Treated (Mean ± SD) | P-value |
| Matrigel Plug Assay | |||
| Hemoglobin (µ g/plug ) | 85 ± 15 | 195 ± 30 | <0.01 |
| Microvessel Density (vessels/field) | 12 ± 3 | 31 ± 6 | <0.01 |
| Tube Formation Assay | |||
| Total Tube Length (µm) | 12,500 ± 2,100 | 25,100 ± 3,500 | <0.01 |
| Number of Branch Points | 88 ± 12 | 165 ± 25 | <0.01 |
Section 3: Evaluation of Extracellular Matrix (ECM) Remodeling
Application Note
The ECM provides structural support and regulates cellular behavior within the TME.[14] In cancer, the ECM is often extensively remodeled, leading to increased stiffness and altered composition, which can promote tumor invasion and metastasis.[14][15] Key components like collagen can be visualized and quantified to assess these changes. Techniques such as Picrosirius Red staining for total collagen and Second Harmonic Generation (SHG) microscopy for detailed fibrillar collagen structure are powerful tools to investigate if Epoxykinin influences ECM remodeling.[16][17]
Experimental Workflow: ECM Remodeling Analysis
References
- 1. Improving tumor microenvironment assessment in chip systems through next-generation technology integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mimicking and analyzing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-Dependent Tumor Microenvironments and Their Impact on Immunotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eicosanoids in Cancer: New Roles in Immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosanoids stimulate multiorgan metastasis and tumor dormancy escape in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosanoids stimulate multiorgan metastasis and tumor dormancy escape in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eicosanoids in Cancer: New Roles in Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pan-Cancer Analysis of Immune Cell Infiltration Identifies a Prognostic Immune-Cell Characteristic Score (ICCS) in Lung Adenocarcinoma [frontiersin.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization in Mouse Models of Cancer | Springer Nature Experiments [experiments.springernature.com]
- 13. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [PDF] Extracellular matrix: unlocking new avenues in cancer treatment | Semantic Scholar [semanticscholar.org]
- 16. A High-Throughput Workflow to Study Remodeling of Extracellular Matrix-Based Microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for the visualization and analysis of extracellular matrix protein structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Identify Commercially Available "Epoxykinin"
Initial research indicates that "Epoxykinin" is not a recognized name for a commercially available chemical compound. Extensive searches for suppliers, scientific literature, and chemical databases have not yielded any products or specific mentions of a molecule with this name.
This suggests that "Epoxykinin" may be a novel or proprietary compound not yet available on the market, a misnomer, or a hypothetical molecule. Without a defined chemical structure, CAS number, or reference in published scientific literature, it is not possible to provide the requested detailed Application Notes and Protocols.
For the benefit of researchers, scientists, and drug development professionals who may be interested in related compounds, we provide the following general information on cytokinins, which are a class of plant hormones that "Epoxykinin" was hypothesized to be related to, and the general principles of their signaling and experimental analysis.
General Information on Cytokinins
Cytokinins are a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in cell growth and differentiation, and also affect apical dominance, axillary bud growth, and leaf senescence.
The cytokinin signaling pathway is a multi-step phosphorelay system. The canonical pathway in Arabidopsis thaliana involves the following key steps:
-
Perception: Cytokinins are perceived by transmembrane histidine kinase receptors (e.g., AHK2, AHK3, CRE1/AHK4).
-
Phosphorelay: Upon cytokinin binding, the receptor autophosphorylates a histidine residue. This phosphate (B84403) group is then transferred to an aspartate residue on the receptor's receiver domain.
-
Shuttle to Nucleus: Histidine phosphotransfer proteins (AHPs) shuttle the phosphate group from the receptor to the nucleus.
-
Activation of Transcription Factors: In the nucleus, AHPs phosphorylate and activate Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors.
-
Gene Expression: Activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.
General Experimental Protocols for Analyzing Cytokinin Activity
Should a novel cytokinin-like compound be identified, its biological activity could be assessed using a variety of established bioassays.
1. Cytokinin Activity Bioassay Workflow
2. Tobacco Callus Bioassay
This is a classic bioassay to determine cytokinin activity based on the stimulation of cell division and growth in cytokinin-dependent tobacco callus.
-
Materials:
-
Cytokinin-dependent tobacco callus line (e.g., 'Wisconsin No. 38').
-
Murashige and Skoog (MS) basal medium.
-
Test compound and a known cytokinin (e.g., kinetin (B1673648) or 6-benzylaminopurine) as a positive control.
-
Sterile culture vessels.
-
-
Protocol:
-
Prepare MS medium lacking cytokinins.
-
Aliquot the medium into culture vessels and supplement with a range of concentrations of the test compound and the positive control. A negative control (no added cytokinin) must be included.
-
Inoculate each vessel with a small, pre-weighed piece of tobacco callus.
-
Incubate the cultures in the dark at approximately 25°C for 3-4 weeks.
-
Determine the fresh and dry weight of the callus tissue for each treatment.
-
Plot the increase in callus weight against the concentration of the test compound and the control to determine the biological activity.
-
3. Wheat Leaf Senescence Assay
This assay measures the ability of a compound to delay chlorophyll (B73375) degradation, a hallmark of senescence that is inhibited by cytokinins.
-
Materials:
-
Wheat seedlings.
-
Test compound and a known cytokinin.
-
Ethanol for chlorophyll extraction.
-
Spectrophotometer.
-
-
Protocol:
-
Excise segments from the primary leaves of 7-10 day old wheat seedlings.
-
Float the leaf segments in multi-well plates containing a buffer solution with various concentrations of the test compound and a positive control. Include a negative control with buffer only.
-
Incubate the plates in the dark at room temperature for 3-4 days to induce senescence.
-
Extract chlorophyll from the leaf segments using ethanol.
-
Measure the absorbance of the chlorophyll extract at 652 nm.
-
Compare the chlorophyll content of the treated leaf segments to the controls to assess the anti-senescence activity.
-
Data Presentation
Quantitative data from these assays would typically be summarized in tables to compare the efficacy of the test compound with known standards.
Table 1: Example Data from Tobacco Callus Bioassay
| Compound | Concentration (µM) | Mean Fresh Weight (mg) ± SD |
| Control | 0 | 50 ± 5 |
| Kinetin | 0.1 | 150 ± 15 |
| 1.0 | 450 ± 30 | |
| 10 | 500 ± 25 | |
| Test Cmpd | 0.1 | 120 ± 10 |
| 1.0 | 380 ± 20 | |
| 10 | 420 ± 28 |
Table 2: Example Data from Wheat Leaf Senescence Assay
| Compound | Concentration (µM) | Chlorophyll Content (% of initial) ± SD |
| Control | 0 | 20 ± 4 |
| Kinetin | 1 | 85 ± 7 |
| 10 | 95 ± 5 | |
| Test Cmpd | 1 | 70 ± 6 |
| 10 | 88 ± 8 |
While we are unable to provide specific information on "Epoxykinin," we hope that the general overview of cytokinin signaling and experimental protocols is a valuable resource. We recommend that researchers seeking information on a specific compound verify its name, chemical structure, and commercial availability through reputable chemical suppliers and scientific databases. Should further identifying information for "Epoxykinin" become available, a more targeted and detailed analysis can be performed.
Troubleshooting & Optimization
Troubleshooting Epoxykynin solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Epoxykinin in aqueous buffers.
Frequently Asked Questions (FAQs) - Epoxykinin Solubility
Q1: What is the recommended first step when trying to dissolve Epoxykinin?
A1: Before attempting to dissolve the entire sample of your lyophilized Epoxykinin, it is highly recommended to first test the solubility of a small aliquot.[1][2] This will prevent the potential loss of valuable material. As a general guideline, allow the vial to warm to room temperature in a desiccator before opening.[1] The initial solvent to try depends on the predicted properties of Epoxykinin. For peptides with fewer than five amino acid residues, sterile, distilled water is a good starting point.[1]
Q2: Epoxykinin is not dissolving in water. What should I try next?
A2: If Epoxykinin does not dissolve in water, its properties, such as hydrophobicity and net charge at neutral pH, will guide the next steps. For hydrophobic peptides or small molecules, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695) to create a stock solution is a common strategy.[1][3][4] Subsequently, this stock solution can be slowly diluted with your aqueous buffer of choice while stirring.[1]
Q3: How does the pH of the buffer affect Epoxykinin solubility?
A3: The pH of the solution can significantly impact the solubility of ionizable compounds.[3] For peptides, if the sequence contains a net positive charge (basic residues like Lysine, Arginine), dissolving in a slightly acidic buffer (e.g., containing 10% acetic acid) can improve solubility.[3][5] Conversely, if the peptide has a net negative charge (acidic residues like Aspartic Acid, Glutamic Acid), a slightly basic buffer (e.g., containing 10% ammonium (B1175870) bicarbonate) may be more effective.[3][5]
Q4: My Epoxykinin precipitates out of solution when I dilute my organic stock with aqueous buffer. What can I do?
A4: Precipitation upon dilution indicates that the solubility limit in the final aqueous solution has been exceeded.[1] To address this, you can try a few approaches:
-
Lower the final concentration: The most straightforward solution is to aim for a lower final concentration of Epoxykinin in your aqueous buffer.
-
Slow addition and vigorous stirring: Add the organic stock solution drop-wise to the vigorously stirring aqueous buffer.[1] This can help prevent localized high concentrations that lead to precipitation.
-
Use of co-solvents: Including a small percentage of the organic solvent in your final aqueous buffer can help maintain solubility. However, be mindful that the organic solvent may interfere with your downstream biological assays.[4]
Q5: Are there any other techniques to improve the solubility of difficult compounds like Epoxykinin?
A5: Yes, several other techniques can be employed, including:
-
Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[4][5] It's advisable to do this in short bursts on ice to prevent heating the sample.[5]
-
Gentle Warming: In some cases, gentle warming can increase solubility. However, this should be done with caution as excessive heat can degrade the compound.
-
Use of Surfactants or Solubilizing Agents: In some instances, the addition of a small amount of a non-ionic surfactant can help to solubilize hydrophobic molecules.
Q6: How should I store my Epoxykinin solutions?
A6: Lyophilized Epoxykinin should be stored at -20°C, desiccated.[6] Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[6] Generally, solutions can be stable for up to one month, but it is always best to prepare them fresh if possible.[6] Long-term storage of peptides in solution is generally not recommended.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting Epoxykinin solubility issues.
Table 1: Solubility Troubleshooting Matrix
| Issue | Potential Cause | Recommended Action |
| Epoxykinin powder does not dissolve in water. | High hydrophobicity of the molecule. | Try dissolving in a small amount of an organic solvent (e.g., DMSO, DMF) first, then dilute with aqueous buffer. |
| The molecule is charged at neutral pH. | Adjust the pH of the buffer. Use an acidic buffer for basic molecules and a basic buffer for acidic molecules. | |
| Precipitation occurs upon dilution of organic stock with aqueous buffer. | The solubility limit in the final buffer has been exceeded. | Lower the final concentration of Epoxykinin. Add the organic stock slowly to a stirring aqueous buffer. |
| The buffer composition is incompatible. | Test different buffer systems. Sometimes, the salt concentration or type of buffering agent can influence solubility. | |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | Try brief sonication on ice or gentle warming. If the issue persists, consider filtration if it does not remove the active compound. |
| Solubility is inconsistent between experiments. | Variations in sample handling or storage. | Ensure the lyophilized powder is brought to room temperature before opening. Use freshly prepared solutions and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Allow the vial of lyophilized Epoxykinin to equilibrate to room temperature in a desiccator.
-
Weighing: Carefully weigh a small amount of the powder (e.g., 1 mg).
-
Initial Solvent Addition: Add a small, precise volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a high stock concentration.
-
Dissolution Assistance: Vortex the vial for 30 seconds. If the compound does not dissolve, sonicate for 10-second intervals on ice.[5]
-
pH Adjustment (if applicable): If the compound is predicted to be acidic or basic, test solubility in buffers with appropriate pH ranges.
-
Organic Solvent Test (if necessary): If insoluble in aqueous solutions, repeat steps 3-4 with a small volume of an organic solvent like DMSO.
-
Dilution Test: Once a stock solution is made, perform a serial dilution into the final aqueous buffer to determine the concentration at which precipitation occurs.
-
Observation: Visually inspect for any cloudiness or precipitate.
Protocol 2: Preparing an Aqueous Solution from an Organic Stock
-
Prepare Stock Solution: Dissolve a known mass of Epoxykinin in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Aqueous Buffer: Have your desired final aqueous buffer ready in a separate container.
-
Stirring: Place the aqueous buffer on a magnetic stirrer and ensure it is mixing vigorously but without creating a vortex that could cause splashing.
-
Slow Addition: Using a pipette, add the organic stock solution drop-by-drop to the center of the stirring aqueous buffer.[1]
-
Final Concentration: Continue adding the stock solution until the desired final concentration of Epoxykinin is reached.
-
Final Observation: Observe the solution for any signs of precipitation. If the solution becomes turbid, the solubility limit has been reached.[1]
Visual Guides
Diagram 1: Troubleshooting Workflow for Epoxykinin Solubility
Caption: A step-by-step workflow for troubleshooting Epoxykinin solubility.
Diagram 2: Factors Influencing Epoxykinin Solubility
Caption: Key factors that can influence the solubility of Epoxykinin.
References
Technical Support Center: Optimizing Epoxykinin (EK) Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxykinin (EK) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Epoxykinin (EK) and what is its mechanism of action?
A1: Epoxykinin (EK) is a selective inhibitor of a specific kinase within a cellular signaling pathway. It functions by binding to the kinase, preventing its activation and the subsequent phosphorylation of downstream target proteins. This inhibition can lead to various cellular responses, such as cell cycle arrest and reduced proliferation.
Q2: How should I dissolve and store Epoxykinin (EK)?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). To maintain stability, this stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use.[1]
Q3: What is a recommended starting concentration for my in vitro experiments?
A3: The optimal concentration of EK is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response curve with a wide range of concentrations, for instance, from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50).[1] For many cancer cell lines with mutations in the targeted pathway, an effective concentration is often in the nanomolar range.[1]
Q4: What are the expected downstream effects of EK treatment?
A4: The primary effect of EK treatment is a significant reduction in the phosphorylation of the target kinase's downstream substrates. This can typically be observed via Western blot analysis within 1-4 hours of treatment.[1] Phenotypically, this can lead to outcomes such as inhibition of cell proliferation and cell cycle arrest.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect on cell viability or proliferation. | Suboptimal Concentration: The IC50 can vary significantly between different cell lines.[1] | Perform a dose-response experiment with a broader range of EK concentrations (e.g., 0.1 nM to 50 µM) to identify the optimal concentration for your specific cell model.[1] |
| Compound Inactivity: The EK stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[1] | Prepare a fresh stock solution of EK. If possible, test the compound on a positive control cell line known to be sensitive to this class of inhibitor.[1] | |
| Cell Culture Conditions: The health and density of your cells can impact their response to treatment.[2] | Ensure cells are healthy, in the exponential growth phase, and seeded at an appropriate density.[1][2] | |
| High background or inconsistent results. | Mycoplasma Contamination: Mycoplasma can alter cellular responses and affect experimental outcomes.[2] | Regularly test your cell cultures for mycoplasma contamination. If detected, discard the contaminated cultures and start with a fresh, confirmed-negative stock. |
| Compound Precipitation: EK may precipitate out of the culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding EK. If precipitation is observed, try dissolving the compound in a different solvent or using a lower final concentration. | |
| Off-target effects observed. | High Concentration: Using EK at concentrations significantly above the IC50 can lead to off-target effects. | Use the lowest effective concentration of EK that elicits the desired on-target effect. |
| Compound Specificity: While designed to be selective, EK may have some off-target activity. | To confirm that the observed phenotype is due to on-target activity, consider using a structurally different inhibitor of the same target or employing genetic approaches like siRNA or CRISPR to validate the target's role. |
Experimental Protocols
Dose-Response Experiment to Determine IC50
-
Compound Preparation: Prepare a series of dilutions of EK in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM. Include a DMSO-only vehicle control.[1]
-
Treatment: Carefully remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of EK or the vehicle control.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix to dissolve the crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking.[1]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1] The IC50 value can then be calculated using appropriate software.
Western Blot for Downstream Target Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of EK (determined from the IC50 experiment) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Scrape the cells and collect the lysate. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated downstream target overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.[1]
-
Visualizations
References
Technical Support Center: Epoxykinin-Based Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in Epoxykinin-based cellular assays. The guidance provided is also applicable to cellular assays involving similar plant-derived signaling molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during Epoxykinin-based cellular assays. For optimal results, it is crucial to maintain healthy cell cultures and follow protocols precisely.[1]
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence from cellular components or media.[2] | Use phenol (B47542) red-free media. If autofluorescence persists, consider using red-shifted dyes (> 570 nm).[2] |
| Contamination of reagents. | Use fresh, high-quality reagents and filter-sterilize solutions. | |
| Non-specific binding of detection antibodies. | Optimize antibody concentrations and include appropriate blocking steps in your protocol. | |
| High cell seeding density. | Optimize cell seeding density to avoid overcrowding and ensure a measurable signal without excessive background.[1] | |
| Low Signal-to-Noise Ratio | Suboptimal assay conditions. | Optimize incubation times, temperatures, and reagent concentrations. Design of Experiments (DoE) can be a powerful tool for this.[3][4] |
| Poor cell health or viability.[1] | Ensure cells are healthy, in the logarithmic growth phase, and not passaged excessively.[1][5] Perform a viability count before seeding.[1] | |
| Inefficient Epoxykinin activity. | Confirm the bioactivity of your Epoxykinin stock. Consider preparing fresh dilutions for each experiment. | |
| Inappropriate microplate selection. | For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk. For luminescence, use white plates.[2] | |
| Poor Reproducibility/ High Variability | Inconsistent cell seeding. | Ensure even cell distribution in each well. After seeding, allow plates to sit at room temperature for a short period before incubation to prevent cells from clumping at the edges.[5] |
| Edge effects due to evaporation. | Use a humidified incubator and consider leaving the outer wells of the plate empty or filled with sterile media. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Handle cells gently to avoid stress.[1] | |
| Temperature fluctuations. | Ensure uniform temperature across the microplate during incubation and reading. Avoid taking plates in and out of the incubator frequently.[5] | |
| DMSO carry-over. | If using DMSO to dissolve compounds, ensure final concentrations are low and consistent across wells. Use fresh pipette tips for each transfer to avoid carry-over.[6] | |
| Unexpected or No Cellular Response | Incorrect cell type. | Confirm that the chosen cell line expresses the target receptor and downstream signaling components for Epoxykinin.[1] |
| Inactive signaling pathway components. | Verify the expression and functionality of key signaling proteins. Use positive and negative controls to validate the assay.[7] | |
| Cross-regulation from other signaling pathways. | Be aware of potential crosstalk between signaling pathways (e.g., development and immunity pathways in plants) that might interfere with the expected response.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for my assay?
A1: The optimal cell seeding density should be determined empirically for each cell line and assay format. A cell titration experiment is recommended to find the density that provides the best assay window (the difference between the signal of the positive control and the negative control). The goal is to have a sufficient number of cells to generate a robust signal without causing overcrowding, which can lead to artifacts.[1]
Q2: How can I minimize autofluorescence in my fluorescence-based assay?
A2: Autofluorescence can be a significant source of background noise. To minimize it, use phenol red-free culture media.[2] Additionally, cellular components like NADH and flavins can contribute to autofluorescence, particularly in the green spectrum. Shifting to red-shifted fluorescent dyes (with excitation and emission wavelengths > 570 nm) can help circumvent this issue.[2]
Q3: My results are highly variable between experiments. What are the likely causes?
A3: High variability can stem from several factors. Inconsistent cell health and passage number are common culprits; always use cells that are in a consistent growth phase and within a defined passage range.[1] Pipetting technique is also critical, so ensure accuracy and consistency. Environmental factors like temperature and CO2 levels in the incubator should be tightly controlled.[1] Finally, reagent variability can be an issue; use reagents from the same lot when possible and prepare fresh solutions.
Q4: Should I use a positive control in my Epoxykinin assay?
A4: Absolutely. A positive control is essential to ensure that the cellular system is responsive and the assay is performing as expected.[7] For an Epoxykinin assay, a known agonist of the target receptor or a related signaling pathway would serve as an appropriate positive control. If the mechanism of action is unknown, a compound with a well-characterized effect on a similar biological process can be used.
Q5: What are "edge effects" and how can I prevent them?
A5: Edge effects refer to the phenomenon where the wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation of media. This can lead to higher concentrations of reagents and increased cell stress, resulting in skewed data. To mitigate edge effects, ensure your incubator is properly humidified. A common practice is to not use the outer wells for experimental samples; instead, fill them with sterile water or media to create a moisture barrier.
Experimental Protocols & Visualizations
Generic Epoxykinin-Induced Reporter Gene Assay Protocol
This protocol outlines a typical workflow for a reporter gene assay designed to measure the cellular response to Epoxykinin.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh, phenol red-free medium.
-
Perform a cell count and viability assessment.
-
Dilute cells to the optimized seeding density and dispense into a 96-well, black, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Epoxykinin in the appropriate vehicle (e.g., DMSO).
-
Add the diluted Epoxykinin and controls (vehicle and positive control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the reporter gene substrate according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.[5]
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate relevant parameters (e.g., EC50).
-
Visualizations
Caption: A generalized workflow for a cell-based assay.
References
- 1. biocompare.com [biocompare.com]
- 2. selectscience.net [selectscience.net]
- 3. Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical genetics reveals cross-regulation of plant developmental signaling by the immune peptide-receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical genetics reveals cross-activation of plant developmental signaling by the immune peptide-receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Epoxykynin in experimental conditions.
Technical Support Center: Epoxykynin
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. Due to the limited specific public information on this compound, this document is based on established principles for handling compounds with similar functional groups, such as reactive epoxides and peptide-like structures. The protocols and data presented are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under controlled conditions. Like many sensitive biological agents, proper storage is critical to prevent degradation.[1][2][3] It is recommended to store lyophilized powder at -20°C or -80°C, protected from light and moisture. For solutions, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the best way to prepare stock solutions of this compound?
A2: The choice of solvent and buffer is critical for the stability of this compound. It is advisable to use anhydrous aprotic solvents like DMSO or DMF for the initial stock solution. Subsequent dilutions into aqueous buffers should be done immediately before use. The pH of the aqueous buffer should be maintained within a neutral range (pH 6.5-7.5) to minimize the risk of acid- or base-catalyzed hydrolysis of the epoxide ring.[4]
Q3: What are the primary factors that can cause this compound to degrade?
A3: Several factors can compromise the stability of this compound. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5]
-
pH: Both acidic and basic conditions can lead to the opening of the epoxide ring, rendering the molecule inactive.[4]
-
Light: Exposure to UV or fluorescent light can cause photodegradation.[6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can affect the molecule's integrity.[5]
-
Enzymes: If used in cell-based assays or with biological samples, proteases or other enzymes may degrade the molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an assay | 1. Degradation of this compound stock solution. 2. Instability in the assay buffer. 3. Enzymatic degradation by components in the biological sample. | 1. Use a fresh aliquot for each experiment. Avoid multiple freeze-thaw cycles. 2. Validate the stability of this compound in your assay buffer over the experiment's duration. 3. Consider the addition of a broad-spectrum protease inhibitor cocktail. |
| High variability between experimental replicates | 1. Inconsistent preparation of this compound dilutions. 2. Progressive degradation of the working solution during the experiment. 3. Adsorption of the compound to plasticware. | 1. Ensure accurate and consistent pipetting. Prepare a master mix for dilutions where possible. 2. Prepare working solutions immediately before use and keep them on ice. 3. Use low-adhesion microplates and pipette tips. |
| Unexpected chromatographic peaks during analysis (HPLC, LC-MS) | 1. Presence of degradation products. 2. Reaction with a component in the solvent or buffer. | 1. Analyze a freshly prepared sample as a reference. 2. Ensure high-purity solvents and buffers. Check for reactivity with common additives. |
Hypothetical Stability Data
The following tables present hypothetical data to illustrate how the stability of this compound might be affected by experimental conditions.
Table 1: Hypothetical Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
| Incubation Time (hours) | % Intact this compound at 4°C | % Intact this compound at 25°C | % Intact this compound at 37°C |
| 0 | 100% | 100% | 100% |
| 1 | 99% | 95% | 85% |
| 4 | 98% | 82% | 60% |
| 8 | 95% | 65% | 35% |
| 24 | 88% | 30% | <5% |
Table 2: Hypothetical Effect of pH on this compound Half-Life at 25°C
| Buffer pH | Estimated Half-Life (hours) |
| 5.0 | 2.5 |
| 6.0 | 10 |
| 7.4 | 12 |
| 8.5 | 6 |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Materials:
-
Lyophilized this compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under a sterile hood, add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
-
Gently vortex or sonicate at low power until the powder is completely dissolved.
-
Immediately prepare single-use aliquots (e.g., 5-10 µL) in low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Assessing this compound Stability in an Experimental Buffer
-
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer at a given temperature.
-
Procedure:
-
Prepare a 1 µM working solution of this compound in the target experimental buffer.
-
Divide the solution into multiple time-point samples (e.g., T=0, 1h, 2h, 4h, 8h, 24h).
-
Incubate the samples at the desired experimental temperature (e.g., 37°C).
-
At each time point, immediately freeze the corresponding sample at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining percentage of intact this compound relative to the T=0 sample.
-
Plot the percentage of intact this compound versus time to determine its stability profile under these conditions.
-
Visualizations
Caption: Workflow for Handling this compound.
Caption: Hypothetical this compound Signaling Pathway.
Caption: Potential Degradation Pathways for this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. aaha.org [aaha.org]
- 3. gov.mb.ca [gov.mb.ca]
- 4. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF | Freeze Drying | Photodissociation [scribd.com]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Epoxykinin Studies
Welcome to the technical support center for researchers studying the complex interactions between epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), and the kinin signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results in your experiments. The term "Epoxykinin" is used here to describe the functional crosstalk between these two critical signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are "Epoxykinins" and why is their study important?
A1: "Epoxykinin" is a term that encapsulates the interaction between epoxy fatty acids, particularly epoxyeicosatrienoic acids (EETs), and the kinin system, of which bradykinin (B550075) is a key component. This crosstalk is crucial in regulating a variety of physiological and pathophysiological processes, including inflammation, vascular tone, and pain signaling.[1][2] Understanding this interaction is vital for developing novel therapeutic strategies for cardiovascular diseases, inflammatory disorders, and pain management.[3]
Q2: What are the primary signaling pathways of EETs and the Kinin system?
A2:
-
Epoxyeicosatrienoic Acids (EETs): EETs are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[4] They exert their effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), modulation of ion channels, and interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[5] A high-affinity receptor for EETs has been sought but remains elusive, adding complexity to the signaling pathway.[5][6]
-
Kinin System: The kallikrein-kinin system generates vasoactive peptides called kinins, with bradykinin being the most prominent.[7] Bradykinin primarily signals through two GPCRs: the B1 receptor (B1R) and the B2 receptor (B2R).[7][8] Activation of these receptors initiates downstream signaling cascades involving phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.
Q3: Where do the EET and Kinin signaling pathways intersect?
A3: The crosstalk between these two pathways can occur at multiple levels. For instance, bradykinin can stimulate the release of arachidonic acid, the precursor for EET synthesis. Furthermore, both pathways converge on common downstream effectors involved in vasodilation and inflammation. Their interaction can lead to synergistic or antagonistic effects depending on the specific cellular context and physiological state.
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments and provides potential explanations and solutions.
Issue 1: Inconsistent or Contradictory Effects of EETs on Kinin-Induced Responses
Scenario: You observe that in some experiments, EETs potentiate the inflammatory response to bradykinin, while in others, they appear to have an anti-inflammatory effect.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Cell Type and Receptor Expression | The expression levels of B1R and B2R, as well as the specific CYP epoxygenases and putative EET receptors, can vary significantly between different cell types. This can lead to divergent responses. | 1. Characterize Receptor Expression: Perform qPCR or Western blotting to quantify the expression levels of B1R, B2R, and relevant CYP enzymes in your cell model. 2. Use Specific Agonists/Antagonists: Utilize selective agonists and antagonists for B1R and B2R to dissect the contribution of each receptor to the observed effect. |
| Timing of Activation | The timing of receptor activation in relation to the inflammatory stimulus can influence the outcome. Some studies suggest that the function of kinin receptors can vary depending on when they are activated during an injury or inflammatory process.[9] | 1. Time-Course Experiments: Conduct detailed time-course experiments to map the temporal relationship between EET treatment and bradykinin stimulation. 2. Pre-treatment vs. Co-treatment: Compare the effects of pre-treating cells with EETs before bradykinin stimulation versus co-administering both agents. |
| EET Regioisomer Specificity | There are four different regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), and they may have different biological activities. | 1. Test Individual Isomers: If using a mixture of EETs, test each regioisomer individually to determine if the observed effect is specific to one isomer. 2. Purity Analysis: Ensure the purity of your EET standards using analytical techniques like mass spectrometry. |
| Soluble Epoxide Hydrolase (sEH) Activity | EETs are rapidly metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[3] Variations in sEH activity can alter the effective concentration of EETs. | 1. Measure sEH Activity: Assess the sEH activity in your experimental system. 2. Use an sEH Inhibitor: Employ a specific sEH inhibitor to stabilize EET levels and determine if this clarifies the observed response. |
Issue 2: Lack of an EET-Mediated Effect on Bradykinin Signaling
Scenario: You hypothesize that EETs will modulate bradykinin-induced calcium signaling, but you do not observe any significant change.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Subcellular Localization of Signaling Components | The spatial organization of receptors, enzymes, and downstream effectors within the cell is critical for efficient signal transduction. Disruption of this organization can lead to a lack of response. | 1. Immunofluorescence/Confocal Microscopy: Visualize the subcellular localization of key signaling proteins (e.g., B2R, CYP epoxygenases) to ensure they are appropriately positioned. 2. Cell Fractionation: Perform subcellular fractionation followed by Western blotting to confirm the presence of signaling components in the expected cellular compartments. |
| Compensatory Signaling Pathways | Cells often have redundant or compensatory signaling pathways. The lack of an observable effect could be due to the activation of an alternative pathway that masks the effect of EETs. | 1. Pathway Inhibition: Use specific inhibitors for other arachidonic acid metabolic pathways (e.g., cyclooxygenase, lipoxygenase) to see if this unmasks an EET-dependent effect. 2. Broad-Spectrum Kinase Inhibitors: As a preliminary step, use broad-spectrum kinase inhibitors to identify the general class of kinases involved in the compensatory response. |
| Experimental Artifacts | Issues with reagents, experimental conditions, or measurement techniques can lead to false-negative results. | 1. Reagent Validation: Confirm the activity and stability of your EETs and bradykinin. 2. Positive Controls: Include positive controls to ensure your assay for measuring calcium signaling is working correctly. 3. Optimize Assay Conditions: Vary parameters such as incubation time, temperature, and buffer composition. |
Experimental Protocols
Protocol 1: Investigating the Effect of EETs on Bradykinin-Induced Calcium Mobilization
Objective: To determine if EETs modulate bradykinin-induced intracellular calcium release in cultured cells.
Materials:
-
Cultured cells of interest (e.g., endothelial cells, smooth muscle cells)
-
Cell culture medium and supplements
-
Bradykinin
-
EET regioisomers (e.g., 11,12-EET, 14,15-EET)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope with calcium imaging capabilities
Methodology:
-
Cell Culture and Plating:
-
Culture cells to 80-90% confluency under standard conditions.
-
Seed cells onto a 96-well black-walled, clear-bottom plate (for plate reader) or glass-bottom dishes (for microscopy) at an appropriate density and allow them to adhere overnight.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Experimental Treatment:
-
Add HBSS to the cells and allow them to equilibrate for 10-15 minutes.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the desired concentration of EETs (or vehicle control) and incubate for a predetermined time (e.g., 15 minutes).
-
Add bradykinin at the desired concentration and immediately begin recording fluorescence changes for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Normalize the data to the baseline fluorescence (F/F0).
-
Determine key parameters such as peak fluorescence, time to peak, and area under the curve.
-
Compare the responses in EET-treated cells to vehicle-treated controls.
-
Visualizing the Signaling Pathways
To better understand the potential points of interaction, the following diagrams illustrate the simplified signaling pathways of the Kinin system and EETs.
Caption: Simplified Kinin signaling pathway.
Caption: Simplified EET signaling pathway.
Caption: Experimental workflow for calcium mobilization.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. caymanchem.com [caymanchem.com]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids are part of the VEGF-activated signaling cascade leading to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs of the Kallikrein–Kinin System: An Overview [mdpi.com]
- 8. Interactions between bradykinin (BK) and cell adhesion molecule (CAM) expression in peptidoglycan-polysaccharide (PG-PS)-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Interaction Between Kinin Receptors and Histamine H2 Receptor Pathways in Oxidative Stress [mdpi.com]
Technical Support Center: Investigating Epoxykynin in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Epoxykynin in cancer cell line experiments. As a novel inhibitor of soluble epoxide hydrolase (sEH), this compound presents a promising alternative approach to modulate the kynurenine (B1673888) pathway, a key target in immuno-oncology. This guide offers troubleshooting advice and frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the soluble epoxide hydrolase (sEH).[1][2][3][4][5] It does not directly inhibit indoleamine 2,3-dioxygenase 1 (IDO1), but rather modulates the kynurenine pathway by targeting sEH.[1][4] This discovery has uncovered a previously unknown link between sEH and the kynurenine pathway, offering a new strategy to reduce kynurenine levels in the tumor microenvironment.[1][2][4][5][6]
Q2: How does inhibiting sEH affect the kynurenine pathway?
A2: Inhibition of sEH by this compound leads to a reduction in cellular kynurenine levels.[1][4] Increased kynurenine levels are associated with immune suppression in the tumor microenvironment.[1][2][3][5] By lowering kynurenine, this compound may help to reverse this cancer-induced immune tolerance.[1][2][4][5][6]
Q3: In which cancer cell lines has this compound been shown to be effective?
A3: this compound was discovered and characterized using a cellular assay in BxPC-3 pancreatic cancer cells.[1][3][4][5] It has also demonstrated activity in HeLa and IDO1-expressing HEK293T cells.[1]
Q4: Does this compound affect IDO1 expression?
A4: No, studies have shown that this compound does not alter IDO1 expression at the mRNA or protein level.[1] It also does not affect the in vitro enzymatic activity of IDO1.[1] Its effect on kynurenine levels is independent of modulating IDO1 expression.[1]
Q5: Why is targeting the kynurenine pathway important in cancer therapy?
A5: The kynurenine pathway plays a critical role in cancer immune escape.[3] The enzyme IDO1, a key component of this pathway, is overexpressed in many human cancers and is associated with poor patient survival.[3] It suppresses the function of effector T cells and promotes regulatory T cells.[3] While direct inhibition of IDO1 has shown limited success in clinical trials, alternative approaches to reduce kynurenine, such as with this compound, are in high demand.[1][2][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no observed decrease in kynurenine levels after this compound treatment. | 1. Cell line does not express IDO1 or has low IDO1 activity. 2. Inadequate stimulation of the kynurenine pathway. 3. Incorrect dosage of this compound. | 1. Confirm IDO1 expression in your cell line via Western blot or qPCR. 2. Ensure proper stimulation of the pathway, for example, by using interferon-gamma (IFN-γ) as described in initial studies.[1][3][4][5] 3. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Variation in treatment duration or reagent concentrations. 3. Issues with the kynurenine detection assay. | 1. Ensure a uniform cell seeding density across all wells and plates. 2. Strictly adhere to the established protocol for treatment times and reagent concentrations. 3. Validate your kynurenine detection assay for linearity and reproducibility. Consider using an internal standard. |
| Unexpected cytotoxicity observed. | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to sEH inhibition. | 1. Lower the concentration of this compound and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range. 2. Characterize the expression and activity of sEH in your cell line. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in reducing kynurenine levels in various cell lines.
| Cell Line | Condition | IC50 (nM) | Reference |
| BxPC-3 | IFN-γ stimulated | 36 ± 15 | [1] |
| HeLa | IFN-γ stimulated | 13.0 ± 1.2 | [1] |
| HEK293T | Transiently expressing human IDO1 | 29.0 ± 8.4 | [4] |
Experimental Protocols
1. Cellular Assay for Kynurenine Modulation
This protocol is adapted from the methodology used in the discovery of this compound.[1]
-
Cell Seeding: Seed cancer cells (e.g., BxPC-3) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Cell Stimulation: After 24 hours, treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression and stimulate the kynurenine pathway. A typical concentration is 100 ng/mL.
-
This compound Treatment: Concurrently with IFN-γ, add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Kynurenine Measurement: After incubation, collect the cell supernatant. Kynurenine levels can be measured using various methods, including LC-MS or a colorimetric assay involving Ehrlich's reagent.
-
Data Analysis: Calculate the concentration of kynurenine in each sample. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.
2. Western Blot for IDO1 Expression
This protocol can be used to confirm that this compound does not alter IDO1 protein levels.
-
Cell Lysis: Treat cells with IFN-γ and this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for IDO1 and a loading control (e.g., β-actin or GAPDH). Normalize the IDO1 band intensity to the loading control to compare IDO1 expression levels across different treatments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
How to minimize Epoxykynin's impact on cell viability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epoxykynin while minimizing its potential impact on cell viability. The following information includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the soluble epoxide hydrolase (sEH).[1][2][3][4][5][6][7] By inhibiting sEH, this compound modulates the kynurenine (B1673888) pathway, leading to a reduction in kynurenine levels.[1][2][3][4][5][6][7] This is significant as elevated kynurenine levels are associated with immune suppression, particularly in the tumor microenvironment.[2][3][4][6] It is important to note that this compound does not directly inhibit indoleamine 2,3-dioxygenase 1 (IDO1), the enzyme responsible for converting tryptophan to kynurenine.[1][3][5]
Q2: Is this compound expected to be cytotoxic?
A2: The available research on this compound primarily focuses on its efficacy as an sEH inhibitor and its impact on the kynurenine pathway. In the initial high-throughput screening that identified this compound, compounds exhibiting cytotoxicity were excluded.[3] However, like any chemical compound, this compound may exhibit cytotoxic effects at high concentrations or in specific cell lines. Therefore, it is crucial to determine the optimal, non-toxic working concentration for your experimental model.
Q3: What are the recommended working concentrations for this compound?
A3: The effective concentration of this compound for its primary target (sEH inhibition and subsequent reduction of kynurenine) is in the nanomolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The table below summarizes the reported IC50 values for this compound's effect on kynurenine reduction.
Quantitative Data Summary
| Cell Line | Assay Condition | IC50 Value (Kynurenine Reduction) | Reference |
| BxPC-3 | Automated Kyn assay | 36 ± 15 nM | [5] |
| HeLa | Manual Kyn assay | 13.0 ± 1.2 nM | [5] |
| HEK293T | Transiently expressing IDO1 | 29.0 ± 8.4 nM | [3] |
| HAP1 | Transiently expressing sEH | 68.4 ± 9.7 nM | [3] |
Q4: How can I assess the impact of this compound on the viability of my specific cell line?
A4: It is recommended to perform a standard cell viability or cytotoxicity assay in parallel with your primary experiment. Commonly used assays include MTT, resazurin (B115843) (AlamarBlue), or ATP-based assays (e.g., CellTiter-Glo®). These will help you to identify a concentration range where this compound effectively modulates the kynurenine pathway without significantly affecting cell viability.
Troubleshooting Guide
This guide provides solutions to common issues that may arise when using this compound in cell-based assays.
Issue 1: Decreased Cell Viability Observed After this compound Treatment
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound: The concentration used may be cytotoxic to your specific cell line. | Perform a dose-response experiment to determine the EC50 (effective concentration) for your desired effect and the CC50 (cytotoxic concentration). Select a concentration that provides the desired activity with minimal impact on viability. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.5% for most cell lines.[8] Run a vehicle control (medium with solvent only) to assess the impact of the solvent on cell viability. |
| Prolonged Incubation Time: The duration of exposure to this compound may be too long for your cells. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that yields the desired biological effect without causing significant cell death.[8] |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to sEH inhibition or off-target effects of this compound. | Consider using a different cell line to confirm if the observed cytotoxicity is cell-type specific. Also, ensure your cell line has been tested for and is free of mycoplasma contamination, which can affect experimental outcomes. |
Issue 2: Inconsistent or Non-Reproducible Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability. | Ensure you have a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a north-south and east-west direction to ensure even cell distribution.[9] |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate this compound and media components, affecting cell growth. | To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[8][9] |
| Precipitation of this compound: The compound may precipitate in the culture medium, leading to inconsistent concentrations and interference with assay readings. | Visually inspect the wells under a microscope for any precipitate. If observed, consider preparing fresh dilutions of this compound, using a different solvent, or reducing the final concentration.[9] |
| Interference with Assay Reagent: this compound may directly react with the cell viability assay reagent (e.g., MTT, resazurin). | Run a cell-free control by adding this compound to the assay medium with the viability reagent. If a color or fluorescence change occurs, this indicates direct chemical interference, and an alternative viability assay should be considered.[9] |
Experimental Protocols
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Resazurin (AlamarBlue) Cell Viability Assay
This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
Resazurin Addition: Prepare a 10X resazurin solution in sterile PBS or culture medium. Add 10 µL of this solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[9]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cell viability issues.
Caption: Logical relationships for troubleshooting inconsistent results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - American Chemical Society - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Best practices for long-term storage of Epoxykynin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and handling of Epoxykynin. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, this compound should be stored at -80°C. For short-term storage, up to one week, it can be kept at -20°C. To maintain its stability, it is crucial to avoid repeated freeze-thaw cycles.
Q2: How should I properly dissolve this compound for experimental use?
This compound is best dissolved in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare a concentrated stock solution, which can then be diluted in an appropriate aqueous buffer for your specific experiment.
Q3: Can I store this compound in a solution?
Yes, but for optimal stability, it is best to store this compound as a stock solution in an anhydrous solvent like DMSO at -80°C. Aqueous solutions of this compound are not recommended for long-term storage due to the risk of hydrolysis and degradation.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitates. However, chemical degradation can occur without any visible changes. If you suspect degradation, it is advisable to perform a quality control check.
Q5: How can I prevent contamination of my this compound samples?
To prevent contamination, always use sterile pipette tips and tubes when handling this compound. It is also recommended to work in a clean environment, such as a laminar flow hood. Aliquoting the stock solution into smaller, single-use volumes can also help to minimize the risk of contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Potency of this compound | Improper storage temperature | Ensure this compound is stored at the recommended -80°C for long-term storage. |
| Repeated freeze-thaw cycles | Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. | |
| Contamination | Use sterile techniques and aliquot the stock solution to prevent contamination. | |
| Precipitate Formation in Solution | Low-quality solvent | Use high-quality, anhydrous DMSO to dissolve this compound. |
| Improper storage of the solution | Store this compound stock solutions at -80°C to maintain stability. | |
| Inconsistent Experimental Results | Inaccurate pipetting | Calibrate your pipettes regularly to ensure accurate measurements. |
| Degradation of this compound | If degradation is suspected, use a fresh vial of this compound for your experiments. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.
-
Vortex the vial gently for 10-15 seconds to ensure the this compound is fully dissolved.
-
Visually inspect the solution to confirm that there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C until ready for use.
Quality Control of this compound
-
Prepare a dilution series of your this compound stock solution.
-
Analyze the dilutions using a validated analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
-
Compare the results to a previously established standard to confirm the concentration and purity of your this compound.
Visual Guides
Caption: this compound Handling and Storage Workflow.
Caption: Troubleshooting Inconsistent Experimental Results.
Validation & Comparative
A Comparative Efficacy Analysis of Epoxykynin and Other Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Epoxykynin with other notable soluble epoxide hydrolase (sEH) inhibitors. The data presented is compiled from publicly available research to assist in evaluating the performance of these compounds in modulating sEH activity and related biological pathways.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a critical role in the metabolism of bioactive lipid epoxides, known as epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). The enzyme possesses two distinct domains: a C-terminal hydrolase domain (sEH-H) and an N-terminal phosphatase domain (sEH-P). The hydrolase activity of sEH converts EpFAs into their corresponding, and generally less active, diols, thereby diminishing their beneficial anti-inflammatory, vasodilatory, and analgesic effects.[1][2] Inhibition of sEH-H is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain, as it increases the bioavailability of protective EpFAs.[3][4]
This compound is a recently identified potent and selective inhibitor of the C-terminal hydrolase domain of sEH.[5][6] It was discovered through a cell-based phenotypic screen for modulators of the kynurenine (B1673888) pathway, revealing a novel cross-talk between sEH and tryptophan metabolism.[7][8] This guide compares the in vitro efficacy of this compound with other well-characterized sEH inhibitors.
Quantitative Comparison of sEH Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected sEH inhibitors against the hydrolase activity of sEH. Lower IC50 values indicate higher potency.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | Purified human sEH-H | 6.7 ± 3.2 | Highly potent and selective for the hydrolase domain.[5] |
| AR9281 (APAU) | Human sEH | 13.8 | A potent and selective sEH inhibitor.[9] |
| Murine sEH | 1.7 | ||
| TPPU | Human sEH | 3.7 | A potent, orally active sEH inhibitor.[7][10] |
| Monkey sEH | 37 | ||
| t-TUCB | sEH | 0.9 | A potent sEH inhibitor with improved bioavailability.[8][11] |
| Ebselen | sEH-H and sEH-P | ~110 (for sEH-H) | Inhibits both hydrolase and phosphatase domains of sEH.[5][12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of discovery and validation, the following diagrams are provided.
Detailed Experimental Protocols
sEH Hydrolase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of the sEH hydrolase domain by monitoring the conversion of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Purified recombinant sEH enzyme
-
sEH fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)
-
Assay Buffer: BisTris–HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 150 µL of the enzyme solution (e.g., 0.96 nM human sEH in Assay Buffer) to each well of the 96-well plate.
-
Add 50 µL of the diluted test compound solutions to the wells and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the fluorescent substrate solution (final concentration of 5 µM) to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 330 nm, Emission: 465 nm) kinetically at 30°C for 15-30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Cellular Kynurenine Level Measurement Assay
This assay quantifies the amount of kynurenine produced by cells in culture, which is an indicator of indoleamine 2,3-dioxygenase 1 (IDO1) activity.
Materials:
-
HeLa or BxPC-3 cells
-
Cell culture medium
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan (Trp)
-
Test compounds
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (Ehrlich's reagent) or HPLC system
-
96-well plates
-
Spectrophotometer or HPLC system
Procedure (Colorimetric Method):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) and the desired concentration of L-Tryptophan to induce IDO1 expression and provide substrate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of p-DMAB reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
A standard curve of known kynurenine concentrations is used to quantify the kynurenine levels in the samples.[2][5]
Procedure (HPLC Method):
-
Prepare cell culture supernatants as described above.
-
Deproteinize the samples by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use an isocratic mobile phase (e.g., 15 mM sodium acetate (B1210297) buffer, pH 4.0, with 5% acetonitrile) to separate kynurenine.
-
Detect kynurenine by UV absorbance at 365 nm.
-
Quantify the concentration by comparing the peak area to a standard curve.[14]
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
The BRET assay is used to confirm the direct interaction of a compound with its target protein in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for sEH fused to a donor protein (e.g., Renilla luciferase, RLuc) and a fluorescently labeled ligand or interacting partner fused to an acceptor protein (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
96-well white, clear-bottom plates
-
Luminometer capable of simultaneous dual-emission detection
Procedure:
-
Co-transfect HEK293T cells with the donor- and acceptor-fused expression vectors.
-
Seed the transfected cells into 96-well plates.
-
Add serial dilutions of the test compound (e.g., this compound) to the cells and incubate for a specified period.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths simultaneously: one for the donor (e.g., ~485 nm for RLuc) and one for the acceptor (e.g., ~530 nm for YFP).
-
The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.
-
A decrease in the BRET ratio in the presence of the compound indicates that it is binding to the target protein and disrupting the donor-acceptor interaction, thus confirming target engagement.[6][15]
Conclusion
This compound is a highly potent and selective inhibitor of the sEH hydrolase domain, with an IC50 value in the low nanomolar range.[5] Its efficacy is comparable to or greater than other well-established sEH inhibitors such as AR9281, TPPU, and t-TUCB. Unlike ebselen, this compound demonstrates high selectivity for the hydrolase domain over the phosphatase domain of sEH, which may offer a more targeted therapeutic approach with a potentially improved side-effect profile.[5] The discovery of this compound through a phenotypic screen for modulators of the kynurenine pathway has unveiled a previously unrecognized link between sEH and tryptophan metabolism, opening new avenues for research and drug development in immuno-oncology and other fields where this pathway is implicated.[7][8] The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of sEH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Soluble epoxide hydrolase inhibitor, t-TUCB, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 15. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
Epoxykinin's Potent Binding to Soluble Epoxide Hydrolase: A Comparative Analysis
For Immediate Release
A recently discovered compound, Epoxykinin, demonstrates high-potency inhibition of soluble epoxide hydrolase (sEH), a critical enzyme implicated in the regulation of inflammation, pain, and blood pressure. This guide provides a comparative analysis of Epoxykinin's binding affinity with other known sEH inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Competitive Landscape of sEH Inhibitors
Epoxykinin has been identified as a potent inhibitor of the hydrolase activity of purified soluble epoxide hydrolase with an IC50 value of 6.7 ± 3.2 nM [1]. This positions it among the more effective sEH inhibitors developed to date. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key metric for assessing binding affinity and potency.
To provide context for Epoxykinin's efficacy, the following table summarizes the IC50 values for a range of other sEH inhibitors against human sEH.
| Inhibitor | IC50 (nM) for human sEH | Reference |
| Epoxykinin | 6.7 ± 3.2 | [1] |
| t-AUCB | 1.3 | [2] |
| c-AUCB | 0.89 | [2] |
| AUDA | 22 ± 0.8 | [3] |
| TPPU | 3.7 | MedChemExpress |
| TPAU | Not specified for human sEH | [4] |
| AR9281 (APAU) | 13.8 | MedChemExpress |
| GSK2256294A | 0.027 | MedChemExpress |
Note: IC50 values can vary based on experimental conditions and assay types.
In a cellular context, using a Bioluminescence Resonance Energy Transfer (BRET) assay, Epoxykinin showed an IC50 value of 159.4 ± 44.0 nM , confirming its ability to bind to sEH within cells[1].
The Role of sEH in Cellular Signaling
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs). By inhibiting sEH, the levels of beneficial EETs are increased, which can help to resolve inflammation and reduce pain.
Experimental Protocols for Determining Binding Affinity
The validation of Epoxykinin's binding affinity, and that of other inhibitors, is determined through robust enzymatic assays. Below is a detailed methodology for a common fluorescence-based assay used to determine the IC50 of sEH inhibitors.
Objective: To determine the concentration of an inhibitor that reduces sEH activity by 50% (IC50).
Materials:
-
Purified recombinant human sEH (hsEH)
-
sEH inhibitor (e.g., Epoxykinin) dissolved in DMSO
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/ml BSA
-
Fluorescent Substrate: cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified recombinant hsEH in the assay buffer to the desired concentration.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor (e.g., Epoxykinin) in DMSO. Further dilute these into the assay buffer.
-
Assay Plate Setup:
-
Add 39.5 µL of the diluted hsEH solution to each well of a 384-well microplate.
-
Add 0.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 5 minutes at 30°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate CMNPC (final concentration of 5 µM) to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 20-60 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This guide provides a foundational comparison of Epoxykinin's binding affinity to sEH. Researchers are encouraged to consult the primary literature for more detailed information and to tailor experimental protocols to their specific laboratory conditions and research questions. The potent inhibitory activity of Epoxykinin suggests its potential as a valuable tool for studying the biological roles of sEH and as a lead compound for the development of novel therapeutics.
References
- 1. Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis [mdpi.com]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kynurenine Reduction: Epoxykinin Versus Direct IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The catabolism of tryptophan through the kynurenine (B1673888) pathway is a critical metabolic route with profound implications in immunology, neuroscience, and oncology. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting step in this pathway, converting tryptophan to kynurenine. Elevated kynurenine levels are associated with an immunosuppressive tumor microenvironment, making IDO1 a prime therapeutic target.[1][2] Traditionally, efforts to lower kynurenine have focused on the development of direct IDO1 inhibitors. However, recent discoveries have unveiled a novel, indirect approach utilizing "epoxykinin," a potent inhibitor of soluble epoxide hydrolase (sEH), which modulates the kynurenine pathway.[3][4]
This guide provides an objective comparison of these two distinct strategies for kynurenine reduction, supported by available experimental data.
Mechanism of Action: Two Paths to Kynurenine Reduction
Direct IDO1 Inhibitors
Direct IDO1 inhibitors, as their name suggests, function by binding to the IDO1 enzyme and blocking its catalytic activity.[5][6] These small molecules are often competitive or non-competitive inhibitors that prevent the conversion of tryptophan to N-formylkynurenine, the precursor of kynurenine.[7] This direct enzymatic blockade leads to a rapid and potent reduction in kynurenine production in environments where IDO1 is active.[8]
Epoxykinin: An Indirect Approach via sEH Inhibition
Epoxykinin represents a paradigm shift in modulating the kynurenine pathway. It does not directly interact with or inhibit the IDO1 enzyme.[3][9] Instead, epoxykinin is a potent inhibitor of soluble epoxide hydrolase (sEH).[3][4] The inhibition of sEH by epoxykinin initiates a signaling cascade that results in the downstream reduction of IDO1 protein levels.[9] This novel mechanism suggests a previously unknown crosstalk between the sEH pathway and the kynurenine pathway. By reducing the cellular concentration of the IDO1 enzyme itself, epoxykinin effectively decreases the overall capacity for kynurenine production.[3][9]
References
- 1. abcam.com [abcam.com]
- 2. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: A Comparative Guide to the Reproducibility of 12,13-Epoxytrichothecene Effects Across Diverse Cell Lines
An important note to the reader: The initial focus of this guide was a compound referred to as "Epoxykinin." However, extensive searches for a compound of this name in scientific literature and databases did not yield any specific information. It is possible that "Epoxykinin" is a novel, unpublished, or less common name for a known molecule. Our investigation revealed a significant body of research on a class of compounds known as 12,13-epoxytrichothecenes , which share structural similarities with the inferred name "Epoxykinin" and are well-documented for their potent effects on various cell lines. Therefore, this guide will focus on the reproducibility of the effects of this prominent class of mycotoxins, offering a comparative analysis of their activity.
This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic and mechanistic aspects of 12,13-epoxytrichothecenes. We provide a comprehensive overview of their effects on different cell lines, detailed experimental protocols for assessing their activity, and a comparison with other cytotoxic agents.
Comparative Efficacy of 12,13-Epoxytrichothecenes Across Various Cell Lines
The 12,13-epoxytrichothecenes are a large family of mycotoxins produced by various fungi, with prominent members including T-2 toxin, deoxynivalenol (B1670258) (DON), nivalenol (B191977) (NIV), and verrucarin A. Their primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells, which leads to a cascade of downstream effects, including apoptosis and cell cycle arrest.[1][2][3] The cytotoxic potency of these compounds varies significantly depending on their chemical structure and the specific cell line being tested.[4][5]
Below is a summary of the 50% inhibitory concentration (IC50) values for several key 12,13-epoxytrichothecenes across a range of human and animal cell lines. This data highlights the differential sensitivity of various cell types to these toxins.
| Compound | Cell Line | Cell Type | IC50 (nmol/l) | Reference |
| T-2 Toxin | Jurkat | Human T lymphocyte | 4.4 | [4] |
| U937 | Human histiocytic lymphoma | 4.4 | [4] | |
| RPMI 8226 | Human B lymphocyte | 7.9 | [4] | |
| Hep-G2 | Human liver carcinoma | 10.8 | [4] | |
| A549 | Human lung carcinoma | 7.9 | [4] | |
| CaCo-2 | Human colorectal adenocarcinoma | 9.2 | [4] | |
| HEp-2 | Human epidermoid carcinoma | 10.8 | [4] | |
| A204 | Human rhabdomyosarcoma | 9.2 | [4] | |
| HUVEC | Human umbilical vein endothelial cells | 16.5 | [4] | |
| MDBK | Bovine kidney | ~3.4 (1.5 ng/ml) | [6] | |
| CHO | Chinese hamster ovary | ~34 (15 ng/ml) | [6] | |
| B16 | Mouse melanoma | Most sensitive of B16, K562, HeLa | [7] | |
| K562 | Human myelogenous leukemia | Intermediate sensitivity | [7] | |
| HeLa | Human cervix carcinoma | Most resistant of B16, K562, HeLa | [7] | |
| Hs68 | Human skin fibroblast | Dose-dependent cytotoxicity | [8] | |
| HT-2 Toxin | Jurkat | Human T lymphocyte | 7.5 | [4] |
| U937 | Human histiocytic lymphoma | 11.8 | [4] | |
| RPMI 8226 | Human B lymphocyte | 21.2 | [4] | |
| Hep-G2 | Human liver carcinoma | 55.8 | [4] | |
| A549 | Human lung carcinoma | 35.3 | [4] | |
| CaCo-2 | Human colorectal adenocarcinoma | 47.1 | [4] | |
| HEp-2 | Human epidermoid carcinoma | 55.8 | [4] | |
| A204 | Human rhabdomyosarcoma | 47.1 | [4] | |
| Deoxynivalenol (DON) | Jurkat | Human T lymphocyte | 600 | [4] |
| U937 | Human histiocytic lymphoma | 1000 | [4] | |
| RPMI 8226 | Human B lymphocyte | 2000 | [4] | |
| Hep-G2 | Human liver carcinoma | 4900 | [4] | |
| A549 | Human lung carcinoma | 2600 | [4] | |
| CaCo-2 | Human colorectal adenocarcinoma | 1600 | [4] | |
| HEp-2 | Human epidermoid carcinoma | 4900 | [4] | |
| A204 | Human rhabdomyosarcoma | 2600 | [4] | |
| HUVEC | Human umbilical vein endothelial cells | 4500 | [4] | |
| IEC-6 | Rat intestinal epithelial | Apoptosis at 5-80 µM | ||
| HepG2 | Human liver carcinoma | Aberrant splicing | [9] | |
| HEK293 | Human embryonic kidney | Aberrant splicing | [9] | |
| Caco-2 | Human colorectal adenocarcinoma | Aberrant splicing | [9] | |
| Chang liver cells | Human liver | IC50 = 1.459 µg/mL | [10] | |
| HeLa | Human cervix carcinoma | IC50 = 1.135 µg/mL | [10] | |
| Nivalenol (NIV) | Jurkat | Human T lymphocyte | 300 | [4] |
| U937 | Human histiocytic lymphoma | 500 | [4] | |
| RPMI 8226 | Human B lymphocyte | 1000 | [4] | |
| Hep-G2 | Human liver carcinoma | 2600 | [4] | |
| A549 | Human lung carcinoma | 1300 | [4] | |
| CaCo-2 | Human colorectal adenocarcinoma | 800 | [4] | |
| HEp-2 | Human epidermoid carcinoma | 2600 | [4] | |
| A204 | Human rhabdomyosarcoma | 1300 | [4] | |
| IEC-6 | Rat intestinal epithelial | Apoptosis at 5-80 µM | [11] | |
| K562 | Human erythroleukemia | IC50 ~ 0.5 µM | ||
| Verrucarin A | MDA-MB-231 | Human breast adenocarcinoma | Growth inhibition | [12] |
| T47D | Human breast ductal carcinoma | Growth inhibition | [12] | |
| LNCaP | Human prostate carcinoma | Antiproliferative and apoptotic | [13] | |
| PC-3 | Human prostate adenocarcinoma | Antiproliferative and apoptotic | [13] | |
| MCF-7 | Human breast adenocarcinoma | Apoptosis and cell cycle deregulation | [14] | |
| MDA-MB-231 | Human breast adenocarcinoma | ROS-dependent mitochondrial apoptosis | [15] | |
| Satratoxin G/H | Jurkat | Human T lymphocyte | 2.2 | [4] |
| U937 | Human histiocytic lymphoma | 2.2 | [4] | |
| RPMI 8226 | Human B lymphocyte | 4.5 | [4] | |
| Hep-G2 | Human liver carcinoma | 18.3 | [4] | |
| A549 | Human lung carcinoma | 9.2 | [4] | |
| CaCo-2 | Human colorectal adenocarcinoma | 6.8 | [4] | |
| HEp-2 | Human epidermoid carcinoma | 18.3 | [4] | |
| A204 | Human rhabdomyosarcoma | 9.2 | [4] |
Experimental Protocols
To ensure the reproducibility of the cytotoxic effects of 12,13-epoxytrichothecenes, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for commonly used cytotoxicity assays.
Cell Culture and Treatment
-
Cell Lines: Obtain the desired cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well, depending on the cell line's growth rate. Allow the cells to adhere and grow for 24 hours before treatment.
-
Toxin Preparation: Prepare stock solutions of the 12,13-epoxytrichothecenes in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Treatment: Prepare serial dilutions of the toxins in the culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the toxins).
-
Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the treatment period, add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This assay is similar to the MTT assay but uses a water-soluble formazan, simplifying the procedure.[4]
-
Reagent Addition: At the end of the treatment period, add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This assay measures DNA synthesis and cell proliferation.[16][17]
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Reaction: Add the enzyme substrate and incubate until a color change is visible.
-
Stop Solution and Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of DNA synthesis relative to the vehicle control.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 12,13-epoxytrichothecenes is the inhibition of protein synthesis by binding to the 60S ribosomal subunit.[1][2][3] This initial event triggers a cascade of cellular responses, ultimately leading to cell death. The specific downstream pathways activated can vary depending on the specific trichothecene, its concentration, and the cell type.
// Nodes Trichothecene [label="12,13-Epoxytrichothecene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ribosome [label="60S Ribosomal Subunit", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; RibotoxicStress [label="Ribotoxic Stress Response", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Activation\n(JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)\nGeneration", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase [label="Caspase Activation\n(Caspase-3, -8, -9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Splicing [label="mRNA Splicing Alteration\n(DON)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Trichothecene -> Ribosome [label="Binds to"]; Ribosome -> ProteinSynthesis [dir=none, style=dashed, color="#EA4335", arrowhead=tee]; ProteinSynthesis -> RibotoxicStress [label="Leads to"]; RibotoxicStress -> MAPK [label="Activates"]; MAPK -> Apoptosis; ProteinSynthesis -> ROS [label="Can induce"]; ROS -> Mitochondria [label="Causes"]; Mitochondria -> Caspase [label="Activates"]; Caspase -> Apoptosis; ProteinSynthesis -> CellCycleArrest; VerrucarinA [label="Verrucarin A", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; DON_node [label="Deoxynivalenol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; VerrucarinA -> NFkB [dir=none, style=dashed, color="#EA4335", arrowhead=tee]; DON_node -> Splicing; }
Caption: Overview of the signaling cascade initiated by 12,13-epoxytrichothecenes.
Key downstream events include:
-
Ribotoxic Stress Response: The binding of trichothecenes to the ribosome activates mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are key regulators of stress responses and apoptosis.[13][14][15]
-
Apoptosis: Many trichothecenes induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.[2][10][13]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at various checkpoints, preventing cell proliferation.[13]
-
Reactive Oxygen Species (ROS) Generation: Some trichothecenes, like verrucarin A, have been shown to induce the production of ROS, leading to oxidative stress and mitochondrial damage.[14][15]
-
Alteration of mRNA Splicing: Deoxynivalenol has been found to globally affect the selection of 3' splice sites in human cells by suppressing splicing factors.[9]
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of 12,13-epoxytrichothecenes on a panel of cell lines.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCulture [label="Cell Line Culture and Seeding\n(96-well plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with Serial Dilutions\nof Trichothecenes", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(24, 48, 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Perform Cytotoxicity Assay\n(e.g., MTT, WST-1, BrdU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance/\nSignal", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis:\nCalculate % Viability and IC50", fillcolor="#FBBC05", fontcolor="#202124"]; Comparison [label="Compare IC50 Values\nAcross Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CellCulture; CellCulture -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Measurement; Measurement -> Analysis; Analysis -> Comparison; Comparison -> End; }
Caption: A stepwise workflow for determining the IC50 of trichothecenes.
Alternatives and Comparative Compounds
While 12,13-epoxytrichothecenes are potent cytotoxic agents, it is valuable to compare their activity with other compounds used in cancer research.
-
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II. In a study on breast cancer cell lines, the IC50 values of some chalcone (B49325) derivatives were compared to doxorubicin.[18]
-
Verapamil: A calcium channel blocker that has been shown to circumvent multidrug resistance in cancer cells. It was found to overcome resistance to trichothecenes in Adriamycin-resistant P388 leukemia cells.[19]
-
Other Natural Products: Compounds like chalcones have been investigated for their cytotoxic effects on breast cancer cell lines, providing a basis for comparison.[18]
-
Antioxidant Agents: Vitamins A, C, and E, as well as quercetin (B1663063) and selenium, have been studied for their potential to mitigate the oxidative stress induced by trichothecenes.[20]
This guide provides a foundational understanding of the reproducible effects of 12,13-epoxytrichothecenes across various cell lines. The provided data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential and toxicological profiles of this important class of natural compounds.
References
- 1. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements for the inhibitory action of 12,13-epoxytrichothecenes on protein synthesis in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function relationships of 12,13-epoxytrichothecene mycotoxins in cell culture: comparison to whole animal lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of T-2 mycotoxin on two different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-2 toxin affects proliferation of three different neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deoxynivalenol globally affects the selection of 3’ splice sites in human cells by suppressing the splicing factors, U2AF1 and SF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Apoptosis Induced by Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity and apoptosis induced by the mycotoxins nivalenol, deoxynivalenol and fumonisin B1 in a human erythroleukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and sensitive cytotoxicity screening assay for trichothecenes in cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cytotoxicity of T-2 toxin and related 12,13-epoxytrichothecenes to Adriamycin-sensitive and -resistant P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Epoxykinin's Mechanism of Action: A Comparative Guide
Disclaimer: The compound "Epoxykinin" is not found in the public scientific literature or drug databases. This guide proceeds under the assumption that "Epoxykinin" is a hypothetical, novel therapeutic agent belonging to the class of tachykinin neurokinin 1 (NK1) receptor antagonists. The following information is based on the established mechanisms of action and validation protocols for well-known drugs in this class.
This guide provides a comparative analysis of the presumed mechanism of action for the hypothetical drug, Epoxykinin, against established NK1 receptor antagonists. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of novel compounds targeting the tachykinin system.
Tachykinin Signaling and the Role of NK1 Receptor Antagonists
The tachykinin family of neuropeptides, which includes Substance P (SP), plays a crucial role in various physiological processes such as pain transmission, inflammation, and the emetic reflex.[1][2][3] Substance P exerts its effects by binding to the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR) located in both the central and peripheral nervous systems.[4][5] This binding initiates a signaling cascade that leads to the physiological response.
NK1 receptor antagonists, such as Aprepitant, Fosaprepitant, and Rolapitant, function by selectively and with high affinity binding to the NK1 receptor, thereby blocking the binding of Substance P.[6][7][8][9] This competitive inhibition prevents the downstream signaling that would otherwise lead to nausea, vomiting, and other SP-mediated responses.[4][5][10]
Comparative Performance of NK1 Receptor Antagonists
The efficacy of NK1 receptor antagonists is determined by several key pharmacokinetic and pharmacodynamic parameters. Below is a comparison of established antagonists which would serve as a benchmark for a new chemical entity like Epoxykinin.
| Parameter | Aprepitant | Fosaprepitant | Rolapitant |
| Class | NK1 Receptor Antagonist | NK1 Receptor Antagonist (Prodrug of Aprepitant) | NK1 Receptor Antagonist |
| Mechanism of Action | Selective, high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[6][8] | Prodrug that is rapidly converted to aprepitant, which is a selective high-affinity NK1 receptor antagonist.[9][11] | Selective and competitive antagonist of human substance P/NK1 receptors.[12] |
| Oral Bioavailability | Approx. 60-65%[8] | N/A (Administered intravenously)[9] | Not specified, but reaches peak plasma concentration in ~4 hours.[13] |
| Plasma Protein Binding | >95%[7][8] | >95% (as Aprepitant) | 99.8%[13] |
| Metabolism | Primarily by CYP3A4, with minor metabolism by CYP1A2 and CYP2C19.[4][8] | Converted to Aprepitant, then metabolized primarily by CYP3A4.[9] | Primarily by CYP3A4.[12][13] |
| Elimination Half-life | 9 to 13 hours[10] | 9 to 13 hours (as Aprepitant) | Approximately 7 days (169 to 183 hours)[13] |
| CYP3A4 Interaction | Moderate inhibitor and inducer.[6] | Same as Aprepitant. | Not an inhibitor or inducer of CYP3A4.[12] |
| CYP2D6 Interaction | No significant interaction. | No significant interaction. | Moderate inhibitor.[12][13] |
Experimental Protocols for Mechanism of Action Cross-Validation
To validate that a novel compound, such as the hypothetical Epoxykinin, acts as an NK1 receptor antagonist, a series of in vitro and in vivo experiments are required. These assays are designed to demonstrate target engagement, selectivity, and functional antagonism.
Receptor Binding Assays
Objective: To determine the binding affinity of Epoxykinin for the human NK1 receptor and to assess its selectivity against other tachykinin receptors (NK2, NK3).
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors are used.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-Substance P for NK1) is used.
-
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with the radioligand and varying concentrations of the test compound (Epoxykinin) or a known antagonist (e.g., Aprepitant) as a positive control.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. A high affinity for NK1 and significantly lower affinity for NK2 and NK3 would indicate selectivity.[14][15]
In Vitro Functional Assays
Objective: To determine if Epoxykinin acts as a functional antagonist at the NK1 receptor.
Methodology (Calcium Mobilization Assay):
-
Principle: Activation of the Gq-coupled NK1 receptor by an agonist (Substance P) leads to an increase in intracellular calcium concentration. An antagonist will block this effect.[16][17]
-
Cell Lines: Cells expressing the NK1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of Epoxykinin or a control antagonist.
-
The cells are then stimulated with a fixed concentration of Substance P.
-
The change in intracellular calcium is measured using a fluorescence plate reader.
-
-
Data Analysis: The ability of Epoxykinin to inhibit the agonist-induced calcium mobilization is quantified, and the pA₂ value is calculated to determine the potency of the antagonist.[14][15]
In Vivo Models of Efficacy
Objective: To evaluate the anti-emetic efficacy of Epoxykinin in a relevant animal model.
Methodology (Gerbil Foot-Tapping Model):
-
Principle: Intracerebroventricular injection of an NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be blocked by a centrally-acting NK1 antagonist.[16]
-
Animals: Male gerbils.
-
Procedure:
-
Animals are pre-treated with various doses of Epoxykinin (administered orally or intraperitoneally).
-
After a specified pre-treatment time, a selective NK1 receptor agonist is injected directly into the cerebral ventricles.
-
The number of foot taps (B36270) is counted for a defined period.
-
-
Data Analysis: The dose of Epoxykinin that produces a 50% reduction in the agonist-induced foot-tapping (ID₅₀) is determined. This provides a measure of in vivo potency and brain penetrance.[16]
Conclusion
The cross-validation of a novel compound like the hypothetical Epoxykinin requires a systematic approach that compares its performance against established drugs in its class. By employing a combination of in vitro binding and functional assays, alongside in vivo efficacy models, researchers can build a comprehensive profile of the compound's mechanism of action. The data presented in this guide for established NK1 receptor antagonists provides a benchmark for evaluating the potential of new therapeutic candidates targeting the tachykinin pathway. The successful validation of Epoxykinin's mechanism of action would depend on demonstrating selective, high-affinity binding to the NK1 receptor, potent functional antagonism of Substance P-induced signaling, and efficacy in relevant in vivo models.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Aprepitant - Wikipedia [en.wikipedia.org]
- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fosaprepitant : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rolapitant - Wikipedia [en.wikipedia.org]
- 14. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bradykinin and its Putative Epoxy-Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-characterized vasoactive peptide, bradykinin (B550075), and its hypothetical structural analogs containing an epoxide moiety, herein termed "epoxykinins." This document synthesizes available data on bradykinin's mechanism of action and structure-activity relationships to project the potential pharmacological profile of epoxy-modified analogs. Detailed experimental protocols for the characterization of such compounds are also provided.
Introduction to Bradykinin and the Rationale for Epoxy-Analogs
Bradykinin is a nonapeptide that plays a significant role in inflammation, pain, and vasodilation through its interaction with B1 and B2 receptors, which are G-protein coupled receptors (GPCRs).[1] The B2 receptor is constitutively expressed and mediates the majority of bradykinin's physiological effects, while the B1 receptor is typically upregulated during inflammation.[1] The signaling cascade initiated by bradykinin binding to the B2 receptor primarily involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in many of bradykinin's downstream effects.
Recent research has suggested a link between bradykinin's vasodilatory actions and cytochrome P450-derived metabolites of arachidonic acid, specifically epoxyeicosatrienoic acids (EETs).[2] These epoxide-containing lipids are considered endothelium-derived hyperpolarizing factors that can mediate nitric oxide-independent vasodilation, a known effect of bradykinin.[2] This functional link provides a strong rationale for exploring the synthesis and activity of bradykinin analogs that incorporate an epoxide group directly into their structure. Such "epoxykinins" could offer novel pharmacological properties, including altered receptor affinity, selectivity, and metabolic stability.
Comparative Biological Activities
While no specific "epoxykinin" analogs have been described in the literature, we can extrapolate their potential activities based on known structure-activity relationships of existing bradykinin analogs and the chemical properties of epoxides. The introduction of an epoxide, a reactive electrophilic group, could lead to covalent binding to the receptor, potentially resulting in irreversible antagonism or agonism. The location and stereochemistry of the epoxide would be critical in determining the nature and potency of the biological activity.
For comparison, the table below summarizes the biological activities of bradykinin and some of its well-characterized analogs.
| Compound | Receptor Target(s) | Agonist/Antagonist | Potency (EC50/IC50) | Key Structural Features |
| Bradykinin | B2 (high affinity), B1 (low affinity) | Agonist | ~2.18 x 10⁻⁹ M (for Ca²⁺ assay)[3] | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg |
| des-Arg⁹-bradykinin | B1 | Agonist | - | Lacks the C-terminal arginine |
| HOE-140 (Icatibant) | B2 | Antagonist | - | Contains non-proteinogenic amino acids |
| RMP-7 | B2 | Agonist | - | Modified peptide backbone |
| Cyclic Analogs | B2 | Agonist/Antagonist | Varies with ring size | Head-to-tail cyclization |
| Putative Epoxykinin | B1/B2 | Agonist/Antagonist (potentially irreversible) | Unknown | Contains an epoxide moiety |
Signaling Pathways and Experimental Workflows
The characterization of novel bradykinin analogs, including putative epoxykinins, would involve a series of in vitro assays to determine their affinity, potency, and mechanism of action at the B1 and B2 receptors. The following diagrams illustrate the key signaling pathway of the B2 receptor and a typical experimental workflow for characterizing a new analog.
Caption: Bradykinin B2 receptor signaling pathway.
Caption: Experimental workflow for the characterization of a novel bradykinin analog.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis of a Putative Epoxykinin
The synthesis of a bradykinin analog containing an epoxide could be achieved using solid-phase peptide synthesis (SPPS) with a modified amino acid residue.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Epoxide-containing amino acid derivative (e.g., Fmoc-protected amino acid with an epoxidized side chain)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Swell the Rink amide resin in DMF.
-
Deprotect the terminal Fmoc group with 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the bradykinin sequence.
-
Incorporate the epoxide-containing amino acid at the desired position in the peptide chain.
-
After the final coupling, deprotect the N-terminal Fmoc group.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and amino acid analysis.
Radioligand Competition Binding Assay
This assay determines the affinity of the test compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
[³H]-Bradykinin (radioligand)
-
Unlabeled bradykinin (for non-specific binding)
-
Test compound (putative epoxykinin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Bradykinin, and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the competitor. For non-specific binding, add a high concentration of unlabeled bradykinin.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot it as a function of the competitor concentration to determine the IC50, from which the Ki can be calculated.
Calcium Mobilization Assay
This functional assay measures the ability of the test compound to stimulate or inhibit bradykinin-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Bradykinin
-
Test compound (putative epoxykinin)
-
Fluorometric imaging plate reader
Protocol:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
To measure agonist activity, add serial dilutions of the test compound and measure the change in fluorescence intensity over time.
-
To measure antagonist activity, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of bradykinin (at its EC80).
-
Record the fluorescence signal before and after compound addition.
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Plot the response as a function of the log of the agonist/antagonist concentration to determine the EC50 or IC50 value.[2]
Conclusion
The exploration of "epoxykinins" represents a novel avenue in the development of bradykinin receptor modulators. The incorporation of an epoxide moiety has the potential to yield compounds with unique pharmacological profiles, including irreversible binding and altered selectivity. The experimental protocols detailed in this guide provide a framework for the synthesis and comprehensive characterization of such analogs. Further research in this area could lead to the discovery of new chemical probes to study the kinin system and potentially new therapeutic agents for a variety of inflammatory and cardiovascular diseases.
References
- 1. WO2015032621A1 - Synthesis of peptide epoxy ketones - Google Patents [patents.google.com]
- 2. Pharmacological evaluation of an epoxide as the putative hyperpolarizing factor mediating the nitric oxide-independent vasodilator effect of bradykinin in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid phase peptide synthesis on epoxy-bearing methacrylate monoliths - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Epoxykynin's Discovery: A Comparative Analysis
A recent breakthrough in the modulation of the kynurenine (B1673888) pathway has been the discovery of Epoxykynin, a potent inhibitor of soluble epoxide hydrolase (sEH). This novel compound offers an alternative strategy to the direct inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a target that has faced significant setbacks in clinical trials. However, a critical aspect for the scientific community is the independent verification of these initial findings. As of late 2025, all published research on the discovery and characterization of this compound originates from the discovering laboratory. There is currently no independent, peer-reviewed research that confirms the synthesis, biological activity, or proposed mechanism of action of this compound from an unaffiliated research group.
This guide provides a comprehensive comparison of this compound with the direct IDO1 inhibitor, Epacadostat (B560056), and other sEH inhibitors. It details the experimental data as presented by the discovering researchers and outlines the methodologies used in their key experiments.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data available for this compound in comparison to the well-characterized, albeit clinically unsuccessful, IDO1 inhibitor Epacadostat, and other sEH inhibitors that have entered clinical trials.
Table 1: In Vitro Potency of Kynurenine Pathway Modulators
| Compound | Target | Mechanism of Action | IC50 Value | Cell-Based Assay |
| This compound | Soluble Epoxide Hydrolase (sEH) | Indirectly reduces kynurenine levels by inhibiting sEH.[1][2] | 6.7 ± 3.2 nM (for sEH hydrolase activity)[1] | Kynurenine reduction in IFN-γ-treated HeLa cells (IC50 = 13.0 ± 1.2 nM)[2] |
| Epacadostat | Indoleamine 2,3-dioxygenase 1 (IDO1) | Directly and competitively inhibits the IDO1 enzyme.[3][4][5] | ~10 nM (for human IDO1)[4] | Inhibition of kynurenine production in IDO1-expressing cells. |
Table 2: Clinical Development Status
| Compound | Target | Most Advanced Clinical Trial Phase | Key Findings/Status |
| This compound | sEH | Preclinical | No clinical trials initiated. |
| Epacadostat | IDO1 | Phase III (Terminated) | Failed to meet primary endpoint of improving progression-free survival in combination with pembrolizumab (B1139204) for melanoma.[3][6][7] |
| GSK2256294 | sEH | Phase Ib | Found to be safe and well-tolerated in patients with aneurysmal subarachnoid hemorrhage.[8] |
| EC5026 | sEH | Phase Ib | No adverse effects reported in initial human safety trials for chronic pain.[9][10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and direct IDO1 inhibitors are visualized below. This compound's approach of targeting sEH to modulate the kynurenine pathway represents a novel strategy.[2][11]
Experimental Protocols
The following are detailed methodologies for key experiments as described in the primary research that discovered this compound.
High-Throughput Kynurenine Assay
This assay was employed for the initial screening of a compound library to identify modulators of kynurenine levels.[11]
-
Cell Seeding : BxPC-3 cells were seeded at a density of 1,000 cells/well in 1536-well plates.
-
Incubation : The plates were incubated for 24 hours.
-
Treatment : Cells were subsequently treated with the test compounds, 380 μM Tryptophan (Trp), and 50 ng/mL interferon-γ (IFN-γ).
-
Incubation : The treated plates were incubated for an additional 48 hours.
-
Kynurenine Detection : Kynurenine levels were measured, likely using a colorimetric or fluorescence-based method.
Manual Kynurenine Assay
This assay was used for the manual testing and validation of hits from the high-throughput screen.[11]
-
Cell Seeding : BxPC-3 or HeLa cells were seeded in 96-well plates at densities of 20,000 or 5,000 cells/well, respectively, in phenol (B47542) red-free medium.
-
Incubation : Plates were incubated for 24 hours.
-
Induction and Treatment : The kynurenine pathway was induced by adding IFN-γ (50 ng/mL) and Trp (380 μM for BxPC-3, 164.15 μM for HeLa) simultaneously with the test compounds at specified concentrations.
-
Incubation : Plates were incubated for 48 hours.
-
Protein Precipitation : Trichloroacetic acid was added to a final concentration of 7% (v/v), and the plates were incubated for 15 minutes at room temperature.
-
Centrifugation : Plates were centrifuged for 10 minutes at 1800g.
-
Kynurenine Measurement : The supernatant was analyzed for kynurenine content.
In Vitro IDO1 Enzymatic Activity Assay
This assay was performed to determine if this compound directly inhibits the IDO1 enzyme.[11]
-
Enzyme Preparation : Purified IDO1 was used.
-
Treatment : The enzyme was treated with this compound or a DMSO control for 40 minutes at 37°C.
-
Substrate Addition : Tryptophan was added to initiate the enzymatic reaction.
-
Incubation : The reaction mixture was incubated for 60 minutes at 37°C.
-
Kynurenine Detection : Kynurenine levels were detected using p-dimethylaminobenzaldehyde (p-DMAB).
Experimental and Logical Workflows
The workflow for the discovery and initial characterization of this compound is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Epacadostat - Wikipedia [en.wikipedia.org]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head studies of Epoxykynin and epacadostat.
An Objective Guide to Epacadostat (B560056), an Investigational IDO1 Inhibitor
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Note on "Epoxykinin": An extensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound named "Epoxykinin." Therefore, this guide will focus exclusively on the well-documented investigational indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, epacadostat.
Introduction to Epacadostat
Epacadostat (formerly INCB024360) is an investigational, orally bioavailable small molecule that potently and selectively inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism.[2] In the tumor microenvironment, overexpression of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, such as kynurenine.[3] These metabolic changes suppress the function of effector T-cells and promote the activity of regulatory T-cells (Tregs), allowing cancer cells to evade the immune system.[3] By inhibiting IDO1, epacadostat aims to reverse this immunosuppressive mechanism and restore the immune system's ability to recognize and attack cancer cells.[1][3]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for epacadostat from various in vitro assays.
Table 1: In Vitro Inhibitory Activity of Epacadostat
| Assay Type | Target | Cell Line (if applicable) | IC50 Value | Selectivity | Reference |
| Enzymatic Assay | Human IDO1 | N/A | ~10 nM | >1,000-fold vs. IDO2 and TDO | [1][4] |
| Cell-Based Assay | Human IDO1 | HeLa | ~10 nM | N/A | [1] |
| Cell-Based Assay | Mouse IDO1 | HEK293/MSR (transfected) | 52.4 ± 15.7 nM | N/A | [1] |
| Cell-Based Assay | Human IDO1 | SKOV-3 | ~15.3 nM | N/A | |
| Cell-Based Assay | Mouse IDO1 | P1.HTR (transfected) | 54.46 ± 11.18 nM | N/A |
Mechanism of Action: Targeting the Kynurenine Pathway
Epacadostat is a competitive inhibitor of IDO1, acting at the enzyme's active site to block the binding of its substrate, tryptophan.[5] This inhibition prevents the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[6] The intended downstream effect is the restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine concentrations within the tumor microenvironment.[1] This is expected to enhance the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, thereby promoting an anti-tumor immune response.[1]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of IDO1 inhibitors like epacadostat.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of epacadostat against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbate
-
Methylene (B1212753) blue
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Epacadostat
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.
-
Serially dilute epacadostat to the desired concentrations.
-
In a 96-well plate, add the reaction buffer, 20 nM recombinant human IDO1, and the various concentrations of epacadostat.
-
Initiate the reaction by adding 2 mM L-tryptophan.
-
Immediately measure the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.
-
Record the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the epacadostat concentration to determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity within a cellular context.
Objective: To determine the IC50 of epacadostat in a human cancer cell line that expresses IDO1.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa).
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and L-glutamine.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Epacadostat
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., for HPLC analysis)
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the culture medium and replace it with fresh medium containing serially diluted concentrations of epacadostat.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant, typically by High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of kynurenine production inhibition at each epacadostat concentration relative to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the epacadostat concentration to determine the IC50 value.
Kynurenine Quantification by HPLC
High-Performance Liquid Chromatography is a standard method for accurately measuring kynurenine levels in biological samples.
Objective: To quantify the concentration of kynurenine in cell culture supernatants or plasma.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., 15 mM potassium phosphate with a small percentage of acetonitrile)
-
Kynurenine standard
-
Collected cell culture supernatants or plasma samples
Procedure:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Prepare the collected samples, which may involve a protein precipitation step.
-
Inject the standards and samples into the HPLC system.
-
Separate the components using a C18 column with an isocratic mobile phase.
-
Detect kynurenine by its absorbance at approximately 360 nm.
-
Quantify the amount of kynurenine in the samples by comparing the peak area to the standard curve.
Clinical Development and Future Outlook
Epacadostat has been evaluated in numerous clinical trials for various cancers, often in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[3][4][7] While early phase trials showed promising anti-tumor activity, the pivotal Phase III ECHO-301 trial, which combined epacadostat with pembrolizumab (B1139204) in patients with unresectable or metastatic melanoma, did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[3][4] This result was a significant setback for the development of epacadostat and other IDO1 inhibitors.[4]
Despite this, research into the role of the IDO1 pathway in cancer immunology is ongoing.[7][8] The experience with epacadostat has provided valuable insights that may inform the development of future immunotherapies targeting this pathway.[8] Current and future studies may explore different dosing strategies, alternative combination therapies, and patient populations with specific biomarkers that could predict a better response to IDO1 inhibition.[7][8]
References
- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [en.bio-protocol.org]
- 2. Phase 1/2 study of epacadostat in combination with durvalumab in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Immunomodulatory Landscape: A Comparative Guide to Epoxykynin's Downstream Effects on Immune Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Epoxykynin's anticipated effects on immune cells against alternative immunomodulatory agents. Leveraging experimental data from mechanistically similar compounds, this document offers insights into the potential of this compound as a novel therapeutic agent.
This compound, a potent inhibitor of soluble epoxide hydrolase (sEH), presents a novel approach to immunomodulation by influencing the kynurenine (B1673888) pathway, a critical regulator of immune tolerance.[1][2][3][4][5] Increased levels of kynurenine in the tumor microenvironment are associated with immune suppression.[2][3][4][5] this compound reduces kynurenine levels, not by directly targeting the primary enzyme IDO1, but through its inhibitory action on sEH, revealing a previously underappreciated crosstalk between the arachidonic acid and tryptophan metabolic pathways.[1][2][3] This guide synthesizes available data on the downstream effects of sEH inhibition on key immune cells and contrasts it with direct IDO1 inhibitors.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the expected effects of this compound on immune cells, based on data from other sEH inhibitors, and compare them with the established effects of direct IDO1 inhibitors.
T Cell Modulation
| Feature | This compound (via sEH Inhibition) | IDO1 Inhibitors (e.g., Epacadostat, BMS-986205) |
| Mechanism of Action | Inhibits soluble epoxide hydrolase (sEH), increasing levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) and indirectly reducing kynurenine.[1][2] | Directly inhibit the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, preventing the conversion of tryptophan to kynurenine. |
| Effect on T Cell Proliferation | Expected to enhance T cell proliferation by reducing the suppressive effects of kynurenine and through the direct actions of EETs. | Restore and increase the proliferation of various immune cells, including T-lymphocytes. |
| Cytokine Production Profile | Expected to decrease the production of pro-inflammatory cytokines such as TNF-α and IFN-γ by T helper cells.[6] | Can lead to an increase in the production of pro-inflammatory and anti-tumor cytokines. |
| Regulatory T cell (Treg) Modulation | The effect on Tregs is not yet fully characterized but may involve a reduction in their suppressive function due to the altered cytokine milieu. | Can lead to a reduction in tumor-associated regulatory T cells. |
Macrophage Polarization and Function
| Feature | This compound (via sEH Inhibition) | IDO1 Inhibitors (e.g., Epacadostat, BMS-986205) |
| Mechanism of Action on Macrophages | Promotes an anti-inflammatory phenotype by stabilizing EETs, which in turn modulate signaling pathways like NF-κB and PPARs.[7][8][9][10] | Primarily affects macrophages by altering the kynurenine concentration in the microenvironment, which can influence their phenotype and function. |
| Macrophage Polarization | Expected to inhibit M1 (pro-inflammatory) polarization and promote M2 (anti-inflammatory) polarization.[7][8][9][10] | Can shift macrophages from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype by reducing kynurenine-mediated immunosuppression. |
| Pro-inflammatory Cytokine Secretion (LPS-stimulated) | Expected to significantly reduce the secretion of IL-1β, IL-6, and TNF-α.[10][11] | Can lead to an increase in the production of pro-inflammatory cytokines as the immunosuppressive environment is lifted. |
| Anti-inflammatory Cytokine Secretion | Expected to increase the production of anti-inflammatory cytokines like IL-10.[7][8] | May indirectly influence the balance of anti-inflammatory cytokines as part of the overall immune response restoration. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and comparison of this compound's effects.
T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) upon cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound and/or alternative inhibitors
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
CFSE staining solution
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1x10^6 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in complete medium and plate in a 96-well plate at a density of 2x10^5 cells/well.
-
Add this compound or alternative inhibitors at desired concentrations.
-
Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T cell populations and measuring the dilution of CFSE fluorescence to determine the extent of proliferation.
Macrophage Polarization Assay
This assay evaluates the effect of this compound on the differentiation of monocytes into M1 (pro-inflammatory) or M2 (anti-inflammatory) macrophage subtypes.
Materials:
-
Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)
-
This compound and/or alternative inhibitors
-
Recombinant human M-CSF (for differentiation into M0 macrophages)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Fluorescently labeled antibodies against macrophage polarization markers (e.g., CD80 for M1, CD206 for M2)
-
Flow cytometer
Procedure:
-
Culture monocytes with M-CSF (50 ng/mL) for 6 days to differentiate them into M0 macrophages.
-
On day 6, replace the medium and add this compound or alternative inhibitors at desired concentrations.
-
Induce macrophage polarization by adding:
-
For M1 polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
For M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
-
Incubate for 24-48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.
Cytokine Measurement by ELISA
This protocol describes the quantification of cytokines secreted by immune cells in culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from T cell or macrophage assays
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-10)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action of this compound in the Tumor Microenvironment.
Caption: Experimental Workflow for T Cell Proliferation Assay.
Caption: Experimental Workflow for Macrophage Polarization Assay.
References
- 1. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of the sEH Inhibitor this compound as a Potent Kynurenine Pathway Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic Acids Regulate Macrophage Polarization and Prevent LPS-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acids regulate macrophage polarization and prevent LPS-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of soluble epoxide hydrolase regulates monocyte/macrophage polarization and improves neurological outcome in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of soluble epoxide hydrolase relieves adipose inflammation via modulating M1/M2 macrophage polarization to alleviate airway inflammation and hyperresponsiveness in obese asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) presents a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain. sEH is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased. However, a key consideration in the development of sEH inhibitors is their selectivity over other hydrolases to minimize off-target effects. This guide provides a comparative overview of the selectivity of sEH inhibitors, supported by experimental data and detailed protocols.
Comparative Selectivity of sEH Inhibitors
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the target enzyme (sEH) versus other enzymes. A higher ratio of IC50 for an off-target enzyme to the IC50 for sEH indicates greater selectivity. The following table summarizes the inhibitory potency of several compounds against sEH and other key hydrolases, such as fatty acid amide hydrolase (FAAH), cyclooxygenases (COX), and lipoxygenases (LOX).
| Compound | sEH IC50 (nM) | FAAH IC50 (nM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (FAAH/sEH) | Reference Compound(s) for Other Hydrolases |
| t-AUCB | 1-2 | >10,000 | - | - | >5,000 | PF-3845 (FAAH) |
| PF-750 | 640 | 19 | - | - | 0.03 | - |
| Compound 11 | 5 | 8 | - | - | 1.6 | - |
| SW-17 | 2.5 | 9.8 | - | - | 3.92 | - |
| ITBU (racemic) | Potent | - | - | - | - | - |
| (+)-ITBU | 11-fold more potent than (-)-ITBU | - | - | - | - | - |
| Sorafenib | Potent | - | - | - | - | - |
| Vioxx™ (rofecoxib) | - | - | >100 | 0.018 | - | AUDA-BE (sEH) |
Data compiled from multiple sources.[1][2][3][4][5] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to determine the inhibitory activity against sEH and FAAH.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is based on a fluorometric screening kit and is a common method for determining sEH activity.[6][7][8]
Materials:
-
96-well or 384-well microplate (black for fluorescence)
-
Multi-well spectrophotometer (plate reader) with excitation/emission wavelengths of 362/460 nm
-
Recombinant human sEH
-
sEH Assay Buffer
-
sEH Substrate (e.g., PHOME or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (CMNPC))
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea (NCND) or AUDA)
-
Solvent for test compound (e.g., DMSO)
Procedure:
-
Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 100X the final desired concentration). Prepare serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 10X final concentration).
-
Assay Plate Preparation:
-
Add 10 µL of the 10X test compound dilution to the appropriate wells of the microplate.
-
For the "Solvent Control" wells, add 10 µL of the solvent diluted in assay buffer.
-
For the "Inhibitor Control" wells, add 10 µL of a known sEH inhibitor (positive control).
-
Add 30 µL of sEH Assay Buffer to each well to bring the volume to 40 µL.
-
For "Enzyme Control" wells, add 40 µL of sEH Assay Buffer.
-
For "Background Control" wells, add 80 µL of sEH Assay Buffer.
-
-
Enzyme Addition: Add 20 µL of diluted recombinant human sEH to all wells except the "Background Control" wells.
-
Pre-incubation: Incubate the plate for 5-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the sEH substrate solution to each well.
-
Measurement: Immediately begin reading the fluorescence at Ex/Em = 362/460 nm in kinetic mode. Record measurements every 30 seconds for 15-30 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (fluorescence increase per unit time) for each well. The percent inhibition is calculated as follows: % Inhibition = [1 - (Rate of test compound well - Rate of background control) / (Rate of solvent control - Rate of background control)] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a common method for measuring FAAH inhibition.[9]
Materials:
-
Recombinant human FAAH
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
FAAH substrate (e.g., N-(6-methoxypyridin-3-yl) octanamide)
-
Test compound
-
Solvent for test compound (e.g., DMSO)
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the test compound in the assay buffer.
-
Incubation: Pre-incubate the recombinant human FAAH enzyme with the test compound in sodium phosphate buffer for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate.
-
Reaction Termination and Measurement: After a defined incubation period, terminate the reaction and measure the amount of product formed, typically using a colorimetric or fluorometric method, or by LC-MS.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the sEH assay.
Signaling Pathway
The therapeutic effect of sEH inhibitors is primarily mediated by their impact on the arachidonic acid cascade. By preventing the degradation of EETs, these inhibitors enhance the beneficial downstream signaling of these epoxylipids.
References
- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors | ScholarWorks [scholarworks.calstate.edu]
- 6. assaygenie.com [assaygenie.com]
- 7. agilent.com [agilent.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Epoxykynin: A Guide for Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical nature of Epoxykynin, which contains bromine and fluorine, and its biological potency, a cautious approach to handling is essential. All personnel should be thoroughly trained on the potential hazards before working with this compound. The following Personal Protective Equipment (PPE) should be worn at all times when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of any dust or aerosols. |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the safe disposal of this compound from a laboratory setting. This protocol is designed to minimize exposure and ensure that the waste is handled in accordance with general hazardous waste regulations.
1. Waste Segregation and Characterization: Proper segregation is the cornerstone of safe chemical waste disposal. Due to the presence of bromine, this compound must be classified as halogenated organic waste .
-
Do not dispose of this compound down the drain.
-
Do not mix with non-halogenated organic waste.
-
Do not dispose of in regular trash.
All waste containing this compound, including contaminated consumables, must be collected in a designated and properly labeled hazardous waste container.
2. Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container for halogenated organic liquid waste. The solvent used will determine the exact classification, which should be clearly marked.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered contaminated and must be disposed of as hazardous waste in the solid waste container.
3. Container Management:
-
Ensure the designated "Halogenated Organic Waste" container is made of a compatible material, is in good condition, and has a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a list of its contents, including "this compound."
-
Keep the waste container closed except when adding waste.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be away from heat sources and incompatible materials.[1]
-
Follow your institution's guidelines regarding the maximum amount of waste and the maximum time a container can be stored in an SAA.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2] They will provide specific guidance and ensure compliance with all local and national regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) office for definitive procedures.
References
Handling Epoxykynin: A Guide to Safe Laboratory Practices
Disclaimer: A specific Safety Data Sheet (SDS) for Epoxykynin could not be located in publicly available resources. The following guidelines are based on general laboratory safety principles for handling novel chemical compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the supplier before handling this substance. The information provided here is for guidance and does not replace a formal risk assessment or the specific instructions from the manufacturer.
Essential Safety and Logistical Information
When handling a novel compound such as this compound, a cautious approach is paramount. The following procedures are recommended to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Given the unknown toxicological properties of this compound, a comprehensive PPE strategy is essential. The following table summarizes the recommended protective gear.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes, mists, or vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. It is advisable to double-glove. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of any potential vapors, aerosols, or dust. |
Operational Plan
A systematic workflow is critical to ensure safety and experimental integrity when working with this compound.
Step 1: Preparation
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment and reagents.
-
Prepare a designated waste container for this compound-contaminated materials.
-
Put on all required PPE before handling the compound.
Step 2: Handling and Use
-
Conduct all manipulations of this compound, including weighing and dilutions, within the chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
In case of a spill, immediately alert colleagues and follow your institution's spill response procedures.
Step 3: Post-Experiment
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste according to your institution's and local regulations. Do not pour down the drain.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of novel chemical compounds.
Experimental Workflow for Handling this compound
The following diagram illustrates a generalized workflow for safely handling a research chemical with unknown hazards like this compound.
Caption: Workflow for handling this compound with unknown hazards.
Note on Experimental Protocols: Detailed methodologies for specific experiments involving this compound are not publicly available. Researchers should develop their own protocols based on the scientific literature and conduct a thorough risk assessment before proceeding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
